Cinolazepam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMYHMKTCNRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868372 | |
| Record name | Cinolazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinolazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.20e-02 g/L | |
| Record name | Cinolazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75696-02-5 | |
| Record name | Cinolazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75696-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinolazepam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinolazepam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinolazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINOLAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P0556B0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cinolazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cinolazepam mechanism of action in the central nervous system
An In-depth Technical Guide on the Core Mechanism of Action of Cinolazepam in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a benzodiazepine derivative primarily utilized for its potent hypnotic properties in the management of sleep disorders.[1][2] Like other drugs in its class, this compound exerts its effects on the central nervous system (CNS) by modulating the activity of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[3] This technical guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its interaction with the GABA-A receptor complex, downstream signaling consequences, and the experimental methodologies used to characterize these interactions. Quantitative data is presented to offer a clear pharmacological profile, and signaling pathways are visualized to elucidate the complex processes involved.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for this compound, and all benzodiazepines, is the positive allosteric modulation of the GABA-A receptor.[4][5] GABA is the principal inhibitory neurotransmitter in the CNS, responsible for reducing neuronal excitability.
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl-) ion pore. The binding of GABA to its specific sites, located at the interface between the α and β subunits, triggers the opening of this channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.
This compound binds to a distinct allosteric site on the GABA-A receptor complex, known as the benzodiazepine (BZD) site, which is located at the interface between the α and γ subunits. This binding does not open the chloride channel directly but instead induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. The potentiation of GABA's effect leads to an increase in the frequency of chloride channel opening, enhancing the influx of Cl- and magnifying the inhibitory signal. This enhanced GABAergic transmission is the foundation of this compound's sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.
References
The Pharmacological Profile and Receptor Binding Affinity of Cinolazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cinolazepam, marketed under the trade name Gerodorm, is a 1,4-benzodiazepine that has been in medical use since 1992 in select European countries for the short-term treatment of sleep disorders. Like other benzodiazepines, its clinical efficacy stems from its ability to enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). This document serves as a technical resource for researchers and professionals in the field of drug development, offering a detailed examination of this compound's pharmacology.
Pharmacological Profile
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. This binding event induces a conformational change in the receptor, which in turn increases the affinity of GABA for its own binding site. The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less excitable and thus producing a calming and sedative effect on the CNS. This compound is a positive allosteric modulator, meaning it enhances the effect of the endogenous ligand (GABA) without directly activating the receptor itself.
Pharmacodynamics
The pharmacodynamic effects of this compound are characteristic of the benzodiazepine class and include:
-
Sedative and Hypnotic: Due to its potent sedative properties, this compound is primarily used to treat insomnia.
-
Anxiolytic: It effectively reduces anxiety.
-
Anticonvulsant: The drug exhibits activity in preventing seizures.
-
Skeletal Muscle Relaxant: It produces muscle relaxation.
The sedative and anxiolytic effects of benzodiazepines like this compound are primarily mediated through their interaction with GABA-A receptors containing α1 and α2 subunits. The α1 subunit is mainly associated with sedative effects, while the α2 subunit is more linked to anxiolytic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is summarized in the table below.
| Parameter | Value | Reference |
| Bioavailability | 90-100% (Oral) | |
| Metabolism | Hepatic | |
| Biological Half-Life | 9 hours | |
| Excretion | Renal |
Receptor Binding Affinity
The primary molecular target of this compound is the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.
Quantitative Binding Data
As of the date of this publication, specific in vitro binding affinity data for this compound (e.g., Ki or IC50 values) at various GABA-A receptor subtypes are not widely available in peer-reviewed literature. To provide a comparative context, the binding affinities of other common benzodiazepines are presented below. Lower Ki values indicate a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | 64 ± 2 | (Calculated from IC50) |
| α2β3γ2 | 61 ± 10 | (Calculated from IC50) | |
| α3β3γ2 | 102 ± 7 | (Calculated from IC50) | |
| α5β3γ2 | 31 ± 5 | (Calculated from IC50) | |
| Clonazepam | α1β3γ2 | Data not readily available | |
| α2β3γ2 | Data not readily available | ||
| α3β3γ2 | Data not readily available | ||
| α5β3γ2 | Data not readily available | ||
| Flunitrazepam | Non-selective | KD values reported |
Note: The Ki values for Diazepam were converted from reported IC50 values using the Cheng-Prusoff equation. The absence of data for this compound highlights an area for future research.
Experimental Protocols
The following section outlines a standard experimental protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the benzodiazepine binding site on the GABA-A receptor.
Competitive Radioligand Binding Assay
Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound for the benzodiazepine binding site.
Materials:
-
Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand)
-
Receptor Source: Synaptosomal membrane preparations from rat or mouse brain tissue (e.g., cerebral cortex or cerebellum), or cell lines expressing specific recombinant GABA-A receptor subtypes.
-
Test Compound: this compound (or other benzodiazepines) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Incubation: In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration close to its KD), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-labeled benzodiazepine.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Signaling Pathways
The binding of this compound to the GABA-A receptor initiates a cascade of events that leads to neuronal inhibition. The following diagram illustrates the signaling pathway of GABA-A receptor modulation by a benzodiazepine like this compound.
Conclusion
This compound is a potent benzodiazepine that enhances GABAergic inhibition through positive allosteric modulation of the GABA-A receptor. Its pharmacological profile, characterized by sedative, anxiolytic, anticonvulsant, and muscle relaxant effects, makes it an effective hypnotic agent. While the qualitative aspects of its mechanism of action are well-understood, there is a notable absence of publicly available, specific quantitative data on its receptor binding affinity for different GABA-A receptor subtypes. Further research, employing methodologies such as the radioligand binding assays detailed herein, is necessary to fully elucidate the receptor interaction profile of this compound. Such data would be invaluable for a more nuanced understanding of its therapeutic effects and for the development of future subtype-selective GABA-A receptor modulators.
References
A Technical Guide to the Synthesis and Chemical Characterization of Cinolazepam
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis and chemical characterization of Cinolazepam (Gerodorm®), a benzodiazepine derivative with sedative and hypnotic properties. This guide is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and characterization data to support research and analytical activities.
Introduction
This compound, with the IUPAC name 3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]propanenitrile, is a hypnotic agent used for the short-term management of sleep disorders.[1] Structurally, it is a 1,4-benzodiazepine derivative distinguished by a 3-hydroxy group and a cyanoethyl substituent at the N1 position.[1] Like other benzodiazepines, its mechanism of action involves modulating the GABA-A receptor, which potentiates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1]
This document outlines a common synthetic route to this compound and details the analytical techniques essential for its structural confirmation and purity assessment.
Synthesis of this compound
The synthesis of this compound is principally achieved through the N-alkylation of a pre-existing benzodiazepine core structure. The most cited method involves the reaction of 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-3-hydroxy-2-oxo-1H-1,4-benzodiazepine with acrylonitrile. This reaction, a Michael addition, selectively targets the nitrogen at the 1-position of the benzodiazepine ring.
Synthetic Pathway
The reaction proceeds by adding acrylonitrile to the N1 position of the benzodiazepine precursor, catalyzed by a base.
References
In-Vitro Activity and Cellular Effects of Cinolazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In-Vitro Pharmacodynamics
Cinolazepam's primary molecular target is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1][2][3]
Mechanism of Action at the GABA-A Receptor
This compound binds to the benzodiazepine (BZD) site on the GABA-A receptor, which is located at the interface between the α and γ subunits.[1][2] This binding does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. This positive allosteric modulation increases the frequency of chloride channel opening, leading to an influx of chloride ions (Cl⁻) into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a state of neuronal inhibition. This enhanced inhibitory neurotransmission underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this compound. The sedative and anxiolytic effects are thought to be primarily mediated through interactions with GABA-A receptors containing α1 and α2 subunits, respectively.
Binding Affinity
Quantitative data on the binding affinity (Ki values) of this compound for specific GABA-A receptor subtypes are not extensively reported in publicly accessible literature. However, the affinity of benzodiazepines for the BZD site is a critical determinant of their potency and can be quantified using radioligand binding assays. For comparative purposes, Table 1 presents Ki values for other well-characterized benzodiazepines at different GABA-A receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of Select Benzodiazepines for Human GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| Diazepam | 4.1 | 1.2 | 5.5 | 16 | |
| Clonazepam | 1.5 | 0.25 | 1.8 | 0.8 | |
| Flunitrazepam | 1.0 | 0.9 | 1.2 | 2.5 | N/A |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The Ki values are indicative and can vary based on experimental conditions. Data for Flunitrazepam is provided as a common radioligand for such assays.
Cellular Effects
The cellular consequences of this compound's interaction with GABA-A receptors extend beyond immediate neuronal inhibition and can involve downstream signaling pathways, particularly with prolonged exposure.
Downstream Signaling Pathways
Prolonged activation of GABA-A receptors by benzodiazepines like diazepam can trigger a metabotropic signaling cascade. This pathway involves the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The subsequent increase in cytosolic Ca²⁺ activates the phosphatase calcineurin. Calcineurin, in turn, can dephosphorylate GABA-A receptors, promoting their internalization and leading to a reduction in the number of receptors at the cell surface. This process may contribute to the development of tolerance observed with long-term benzodiazepine use.
Furthermore, some studies suggest that benzodiazepines can influence the activity of protein kinases. For instance, diazepam has been shown to inhibit the Ca²⁺-calmodulin-stimulated protein kinase system in brain membranes, an effect correlated with its anticonvulsant properties. Chronic treatment with benzodiazepines has also been associated with alterations in Protein Kinase A (PKA) activity, which can modulate GABA-A receptor function.
Effects on Cellular Processes
In-vitro studies on cultured brain cells have indicated that some benzodiazepines, at micromolar concentrations, can inhibit cell proliferation. Additionally, benzodiazepines have been shown to inhibit voltage-gated calcium channels in certain cell types. Clonazepam has been demonstrated to inhibit mitochondrial calcium efflux in cardiomyocytes.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like this compound for the benzodiazepine site on the GABA-A receptor.
3.1.1. Materials and Reagents
-
Receptor Source: Rat brain cortical membranes or cell lines (e.g., HEK293) stably expressing specific human recombinant GABA-A receptor subtypes.
-
Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 (Flumazenil).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
3.1.2. Procedure
-
Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash the pellet with fresh buffer, and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled benzodiazepine.
-
Competitive Binding: Radioligand, membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
3.1.3. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of GABA-A Receptor Function
This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to assess the functional effects of this compound on GABA-A receptors.
3.2.1. Materials and Reagents
-
Xenopus laevis oocytes.
-
cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).
-
GABA solutions of varying concentrations.
-
This compound solution.
3.2.2. Procedure
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNAs for the GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
GABA Application: Perfuse the oocyte with the recording solution containing a specific concentration of GABA to elicit a baseline current response.
-
This compound Application: Co-apply GABA and this compound to the oocyte and record the change in the current response.
-
Data Acquisition: Record the current responses using appropriate amplification and data acquisition software.
3.2.3. Data Analysis
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Construct concentration-response curves for GABA in the presence of a fixed concentration of this compound to determine the effect on the EC₅₀ of GABA.
-
Calculate the potentiation of the GABA response by this compound as the percentage increase in current amplitude compared to the response to GABA alone.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's action at the GABA-A receptor.
Caption: Potential downstream signaling pathway of benzodiazepines.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Evaluation of the Anxiolytic Potential of Cinolazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinolazepam, a benzodiazepine derivative, is recognized for its sedative and anxiolytic properties.[1] Like other benzodiazepines, its mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a reduction in neuronal excitability.[2] This technical guide provides a comprehensive overview of the preclinical methodologies required to thoroughly investigate the anxiolytic effects of this compound. While specific preclinical data for this compound is not extensively available in the public domain, this document outlines the established experimental protocols and expected outcomes based on the well-understood pharmacology of the benzodiazepine class. Detailed procedures for key behavioral assays, receptor binding studies, and pharmacokinetic analysis are presented to guide future preclinical research and drug development efforts.
Introduction
Anxiety disorders are a prevalent and debilitating class of psychiatric conditions, necessitating the continued development of effective anxiolytic agents.[3] Benzodiazepines have long been a cornerstone of anxiety treatment due to their rapid onset of action and efficacy.[4] this compound, as a member of this class, warrants a systematic preclinical evaluation to fully characterize its anxiolytic profile. This guide details the essential preclinical studies, providing a framework for the comprehensive assessment of this compound's anxiolytic potential.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] This receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically increases the affinity of GABA for its receptor. This enhanced GABAergic transmission in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to underlie its anxiolytic effects. The sedative and anxiolytic properties of benzodiazepines are primarily mediated through their interaction with GABA-A receptors containing α1 and α2 subunits, respectively.
Figure 1: Mechanism of action of this compound at the GABA-A receptor.
Preclinical Behavioral Models for Anxiolytic Activity
Standardized and validated animal models are crucial for assessing the anxiolytic properties of a compound. The following are key behavioral tests that should be employed in the preclinical evaluation of this compound.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents naturally prefer enclosed spaces, and an increase in the time spent in the open arms is indicative of an anxiolytic effect.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated 50 cm above the ground.
-
Animals: Male mice or rats are commonly used.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Figure 2: Experimental workflow for the Elevated Plus-Maze test.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytic compounds increase the time spent in the light compartment.
Experimental Protocol:
-
Apparatus: A two-compartment box with a large, brightly lit area and a small, dark area connected by an opening.
-
Animals: Male mice are frequently used.
-
Procedure:
-
Administer this compound or vehicle i.p. 30 minutes prior to testing.
-
Place the mouse in the center of the illuminated compartment.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Receptor Binding Affinity
To quantify the interaction of this compound with its molecular target, receptor binding assays are essential. These assays determine the affinity of the drug for the benzodiazepine binding site on the GABA-A receptor.
Experimental Protocol:
-
Tissue Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex or hippocampus).
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the affinity of this compound for the receptor.
-
Figure 3: Workflow for a competitive radioligand binding assay.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is critical for dose selection and translation to clinical studies.
Experimental Protocol:
-
Animals: Use relevant animal models such as rats, mice, or dogs.
-
Drug Administration: Administer a single dose of this compound via relevant routes (e.g., intravenous and oral).
-
Sample Collection: Collect blood samples at various time points after drug administration.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolites in plasma using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.
Table 1: Key Pharmacokinetic Parameters to be Determined for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F | Bioavailability (for oral administration) |
Data Presentation: Expected Outcomes
While specific data for this compound is pending, the following tables illustrate the expected format for presenting quantitative data from the described preclinical studies, with hypothetical values based on known benzodiazepines.
Table 2: Hypothetical Anxiolytic Effects of this compound in the Elevated Plus-Maze (Rodent Model)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 18.5 ± 2.5 | 30.1 ± 3.2 |
| This compound | 0.5 | 25.8 ± 3.0 | 28.9 ± 3.1 | 32.5 ± 3.5 |
| This compound | 1.0 | 38.6 ± 4.2 | 40.1 ± 4.5 | 31.8 ± 3.0 |
| This compound | 2.0 | 45.1 ± 5.0 | 48.3 ± 5.2 | 28.9 ± 2.8 |
| Diazepam (Control) | 2.0 | 42.5 ± 4.8 | 45.6 ± 4.9 | 29.5 ± 3.1 |
| *p < 0.05, *p < 0.01 compared to vehicle |
Table 3: Hypothetical Anxiolytic Effects of this compound in the Light-Dark Box Test (Mouse Model)
| Treatment Group | Dose (mg/kg) | Time in Light (s) (Mean ± SEM) | Transitions (Mean ± SEM) |
| Vehicle | - | 45.3 ± 5.8 | 12.1 ± 1.5 |
| This compound | 0.5 | 78.9 ± 8.1 | 18.5 ± 2.0 |
| This compound | 1.0 | 110.2 ± 10.5 | 25.3 ± 2.8 |
| This compound | 2.0 | 135.6 ± 12.1 | 22.1 ± 2.5 |
| Diazepam (Control) | 2.0 | 128.4 ± 11.5 | 24.8 ± 2.6 |
| *p < 0.05, *p < 0.01 compared to vehicle |
Table 4: Hypothetical Receptor Binding Affinity and Pharmacokinetic Profile of this compound
| Parameter | Value |
| GABA-A Receptor Binding Affinity (Ki) | 5.2 nM |
| Oral Bioavailability (F) in Rat | 85% |
| Elimination Half-life (t₁/₂) in Rat | 6.5 hours |
| Peak Plasma Concentration (Cmax) in Rat (1 mg/kg, oral) | 150 ng/mL |
| Time to Peak Concentration (Tmax) in Rat (1 mg/kg, oral) | 1.2 hours |
Conclusion
This technical guide outlines a comprehensive preclinical strategy for evaluating the anxiolytic effects of this compound. By employing a battery of well-established behavioral models, receptor binding assays, and pharmacokinetic studies, a robust data package can be generated to characterize its pharmacological profile. The detailed methodologies and expected data formats provided herein serve as a valuable resource for researchers and drug development professionals aiming to advance the understanding and potential therapeutic application of this compound for anxiety disorders. Future studies should focus on generating specific data for this compound to validate the anxiolytic profile proposed in this guide.
References
- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Animal models of anxiety and benzodiazepine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticonvulsant Properties of Cinolazepam in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiseizure medications (ASMs) remains a critical area of research. Cinolazepam, a member of the 1,4-benzodiazepine class, has demonstrated a pharmacological profile consistent with other drugs in its class that are used clinically for their anticonvulsant effects. This document outlines the necessary experimental framework to formally characterize the anticonvulsant properties of this compound in rodent models, a crucial step in its potential development as an ASM.
Mechanism of Action: Potentiation of GABAergic Inhibition
This compound, like other benzodiazepines, exerts its effects by binding to a specific allosteric site on the GABAA receptor complex in the central nervous system. This binding enhances the affinity of the receptor for its endogenous ligand, GABA, the primary inhibitory neurotransmitter in the brain. The increased binding of GABA leads to a more frequent opening of the associated chloride ion channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus dampening neuronal excitability. This mechanism is central to the sedative, anxiolytic, and expected anticonvulsant effects of this compound.
Preclinical Evaluation of Anticonvulsant Activity
The preclinical assessment of a compound's anticonvulsant potential relies on standardized and validated animal models of seizures. The two most widely used primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (PTZ) test. These models represent generalized tonic-clonic and myoclonic/absence seizures, respectively.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a test compound like this compound for its anticonvulsant properties.
Experimental Protocols
The following are detailed protocols for the MES and PTZ tests, which can be employed to evaluate the anticonvulsant properties of this compound.
Maximal Electroshock (MES) Seizure Test
This model is predictive of drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., Swiss or CD-1 strain) weighing 20-25 g are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Apparatus: A convulsiometer capable of delivering a constant current stimulus through corneal or auricular electrodes.
-
Procedure:
-
Divide animals into groups (n=8-10 per group).
-
Administer this compound at various doses (e.g., intraperitoneally) to different groups. A vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg, i.p.) should be included.
-
At the time of predicted peak effect of this compound (to be determined in preliminary studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of saline or electrode gel should be applied to the eyes before electrode placement.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic phase is considered the endpoint of protection.
-
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50, the dose that protects 50% of the animals, is then calculated using a probit analysis.
Pentylenetetrazol (PTZ) Induced Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male albino mice (e.g., Swiss or CD-1 strain) weighing 20-25 g.
-
Chemicals: Pentylenetetrazol (PTZ) dissolved in saline. A convulsant dose (e.g., 85 mg/kg, s.c.) is used.
-
Procedure:
-
Divide animals into groups (n=8-10 per group).
-
Administer this compound at various doses (e.g., intraperitoneally) to different groups. A vehicle control group and a positive control group (e.g., Ethosuximide, 150 mg/kg, i.p.) should be included.
-
At the time of predicted peak effect of this compound, administer PTZ subcutaneously.
-
Observe the animals for 30 minutes for the onset of clonic convulsions (characterized by rhythmic contractions of the limbs and trunk) lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
-
Data Analysis: The percentage of animals protected from clonic convulsions at each dose is recorded. The ED50 is calculated using probit analysis.
Data Presentation
While specific experimental data for this compound is not currently available, the following tables are presented as templates for the clear and structured presentation of quantitative results obtained from the described experimental protocols. For comparative purposes, data for Diazepam, a structurally and mechanistically related benzodiazepine, are included.
Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock (MES) Seizure Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection | ED50 (mg/kg) (95% CI) |
| Vehicle | - | 0/10 | 0 | - |
| This compound | Dose 1 | - | - | Data Not Available |
| Dose 2 | - | - | ||
| Dose 3 | - | - | ||
| Diazepam | 5.0 | 8/10 | 80 | ~4.0 |
| Positive Control (Phenytoin) | 25 | 10/10 | 100 | - |
Table 2: Anticonvulsant Activity of this compound in the Pentylenetetrazol (PTZ) Induced Seizure Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection | ED50 (mg/kg) (95% CI) |
| Vehicle | - | 0/10 | 0 | - |
| This compound | Dose 1 | - | - | Data Not Available |
| Dose 2 | - | - | ||
| Dose 3 | - | - | ||
| Diazepam | 1.0 | 9/10 | 90 | ~0.5 |
| Positive Control (Ethosuximide) | 150 | 10/10 | 100 | - |
Conclusion
This compound's established mechanism of action as a positive allosteric modulator of the GABAA receptor strongly supports its potential as an anticonvulsant agent. The experimental protocols detailed in this guide for the MES and PTZ seizure models provide a robust framework for the systematic investigation of its efficacy against generalized tonic-clonic and myoclonic/absence seizures, respectively. The generation of quantitative data, such as ED50 values, through these established preclinical models is a critical next step in elucidating the full pharmacological profile of this compound and determining its potential for further development as a novel antiseizure medication. Future research should focus on conducting these studies to fill the current gap in the scientific literature.
References
- 1. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study in mice of ten 1,4-benzodiazepines and of clobazam: anticonvulsant, anxiolytic, sedative, and myorelaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Cinolazepam's Effects on Sleep Architecture and EEG Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of cinolazepam, a benzodiazepine derivative, on sleep architecture and electroencephalogram (EEG) patterns. It synthesizes available clinical data to offer a detailed resource for researchers, scientists, and professionals in drug development. This document outlines the pharmacological mechanism of action of this compound, presents quantitative data on its modulation of sleep stages from polysomnographic studies, and describes the typical experimental protocols utilized in such research. Furthermore, it visualizes key concepts, including signaling pathways and experimental workflows, through detailed diagrams to facilitate a deeper understanding of this compound's impact on sleep physiology.
Introduction
This compound is a benzodiazepine derivative utilized for the management of severe and debilitating sleep disorders.[1] Like other benzodiazepines, its primary therapeutic effects—sedative, anxiolytic, anticonvulsant, and muscle relaxant properties—stem from its interaction with the central nervous system.[1] Understanding the precise effects of this compound on the intricate structure of sleep and the corresponding neural oscillations is critical for its optimal clinical application and for the development of novel hypnotic agents. This guide delves into the specifics of these effects, supported by scientific evidence.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for this compound involves the potentiation of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[2][3] this compound binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[3] This binding event enhances the receptor's affinity for GABA. The GABA-A receptor is a ligand-gated chloride ion channel. The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This widespread inhibition in the brain is responsible for the sedative and hypnotic effects of this compound. The sedative effects are primarily mediated through its interaction with the α1 subunit of the GABA-A receptor.
Effects on Sleep Architecture: Quantitative Analysis
Polysomnography (PSG) studies have been conducted to objectively quantify the effects of this compound on sleep architecture. A notable double-blind, placebo-controlled study investigated the effects of a 40 mg dose of this compound on young, healthy subjects experiencing situational insomnia induced by traffic noise. The key findings from this study are summarized below.
Table 1: Effects of 40 mg this compound on Sleep Architecture Parameters
| Sleep Parameter | Placebo | 40 mg this compound | Outcome |
| Sleep Efficiency (%) | - | - | Significant Increase |
| Wake Time during Total Sleep Period | - | - | Significant Decrease |
| Number of Awakenings | - | - | Significant Decrease |
| Sleep Stage 1 (S1) (%) | - | - | Decrease |
| Sleep Stage 2 (S2) (%) | - | - | Increase |
| Slow-Wave Sleep (S3 + S4) (%) | - | - | No Significant Change |
| REM Sleep (%) | - | - | No Significant Change |
Note: Specific numerical data from the study was not publicly available for inclusion.
The data indicates that this compound significantly improves sleep continuity, as evidenced by increased sleep efficiency and reductions in wakefulness and the number of awakenings. The primary alteration in sleep architecture is a shift from lighter sleep (Stage 1) to an increase in Stage 2 sleep. Notably, in this particular study, there was no significant impact on slow-wave sleep (Stages 3 and 4) or REM sleep. This contrasts with the general effects of many benzodiazepines, which are often reported to suppress slow-wave and REM sleep.
Effects on EEG Patterns
As a benzodiazepine, this compound is expected to produce characteristic changes in the electroencephalogram (EEG). Generally, benzodiazepines induce a decrease in alpha wave activity and an increase in beta wave activity. During sleep, they are known to enhance the activity of sleep spindles, which are characteristic of Stage 2 sleep.
While specific EEG spectral analysis data for this compound is limited in the publicly available literature, the observed increase in Stage 2 sleep in polysomnography studies strongly suggests an enhancement of sleep spindle activity. The general EEG effects of benzodiazepines include a reduction in low-frequency activity (delta and theta waves) and an increase in high-frequency activity (beta waves).
Experimental Protocols
The methodologies employed in studying the effects of this compound on sleep are crucial for the interpretation of the results. The following is a detailed description of a typical experimental protocol for a polysomnography study, based on the research conducted on this compound.
5.1. Study Design
A common design is a double-blind, placebo-controlled, parallel-group study. This design minimizes bias by ensuring that neither the participants nor the researchers know who is receiving the active drug versus a placebo.
5.2. Participant Selection
Participants are typically healthy volunteers who have been screened for any sleep disorders or other medical conditions that could interfere with the study. In some cases, studies may recruit individuals with specific types of insomnia, such as situational insomnia.
5.3. Polysomnography (PSG) Recording
Overnight polysomnography is the gold standard for assessing sleep architecture. The recording typically includes:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To record eye movements, which are characteristic of REM sleep.
-
Electromyogram (EMG): To measure muscle activity, particularly from the chin, to help differentiate sleep stages.
Recordings are typically scored in 30-second epochs according to standardized criteria, such as the Rechtschaffen and Kales (R&K) or the American Academy of Sleep Medicine (AASM) manuals.
5.4. Experimental Timeline
A typical study timeline involves several nights in a sleep laboratory to ensure accurate and reliable data:
-
Adaptation Nights: One or two nights to allow the participant to acclimate to the sleep laboratory environment.
-
Baseline Night: A recording night on placebo to establish the participant's baseline sleep patterns.
-
Treatment Nights: Several consecutive nights where the participant receives either this compound or a placebo.
-
Post-Treatment/Washout Nights: Recording nights after the treatment has been discontinued to assess for any rebound effects.
Conclusion
This compound demonstrates efficacy in improving sleep continuity by increasing sleep efficiency and reducing wakefulness. Its primary impact on sleep architecture appears to be an increase in Stage 2 sleep at the expense of Stage 1 sleep, with some studies showing no significant effect on slow-wave or REM sleep. The underlying mechanism of action is the potentiation of GABAergic inhibition via allosteric modulation of the GABA-A receptor. While the general EEG effects of benzodiazepines are well-documented, more specific research into the EEG spectral analysis of this compound would be beneficial for a more granular understanding of its neurophysiological effects. The methodologies for studying these effects are well-established, relying on placebo-controlled, double-blind polysomnography studies. This guide provides a foundational understanding for professionals engaged in the research and development of hypnotic and anxiolytic compounds.
References
The Discovery and Development of Cinolazepam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinolazepam (marketed as Gerodorm®) is a 1,4-benzodiazepine derivative developed for the management of sleep disorders. This technical guide provides an in-depth overview of the discovery, history, and development of this compound. It details the synthesis, mechanism of action, preclinical and clinical pharmacology, and pharmacokinetic profile of the compound. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the drug's development lifecycle.
Introduction and Historical Context
This compound emerged from the extensive research into benzodiazepines that followed the discovery of chlordiazepoxide in the 1950s. The primary goal of this research was to identify compounds with improved therapeutic profiles, particularly for the treatment of insomnia and anxiety. Developed by the Austrian pharmaceutical company Gerot Pharmazeutika, this compound was patented in 1978 and subsequently introduced for medical use in 1992.[1] Its development was aimed at providing a hypnotic agent with a relatively short half-life to minimize next-day residual effects.
Synthesis of this compound
The chemical synthesis of this compound, as outlined in the foundational patent, involves the alkylation of a 3-hydroxy-1,4-benzodiazepine-2-one precursor.[2]
Experimental Protocol: Synthesis of this compound[2]
Starting Material: 7-Chloro-3-hydroxy-5-(2'-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)
Reagents:
-
Acrylonitrile (II)
-
Triethylbenzylammonium chloride (as a phase transfer catalyst)
-
Benzyl trimethylammonium hydroxide (as a base)
-
Acetonitrile (as a solvent for recrystallization)
Procedure:
-
7-Chloro-3-hydroxy-5-(2'-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I) is mixed with acrylonitrile (II).
-
Triethylbenzylammonium chloride and benzyl trimethylammonium hydroxide are added dropwise to the mixture.
-
The reaction mixture is stirred for 8 hours.
-
The resulting crude product is isolated.
-
The crude material is purified by recrystallization from acetonitrile to yield this compound.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its therapeutic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.
Preclinical Development
The preclinical evaluation of this compound established its pharmacological profile and safety.
Pharmacodynamics
Preclinical studies demonstrated that this compound possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, a profile characteristic of the benzodiazepine class.
Toxicology
Acute toxicity studies were conducted in rodents to determine the median lethal dose (LD50).
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 |
| Mouse | Oral | 3500 mg/kg |
| Rat | Oral | 3500 mg/kg |
Preclinical Experimental Protocols
Detailed protocols for the preclinical assessment of this compound are not extensively published. However, standard methodologies for evaluating benzodiazepines would have been employed.
Protocol Example: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
-
Male mice are randomly assigned to control and treatment groups.
-
This compound is administered intraperitoneally at various doses. The control group receives the vehicle.
-
After a set pretreatment time (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal electrodes.
-
The presence or absence of the tonic hindlimb extension component of the seizure is recorded.
-
The dose of this compound that protects 50% of the animals from the tonic extensor component (ED50) is calculated.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in humans.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Bioavailability | 90-100% (oral) |
| Time to Peak (Tmax) | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available |
| Volume of Distribution (Vd) | Data not available |
| Protein Binding | Data not available |
| Metabolism | Hepatic |
| Elimination Half-life (t1/2) | 9 hours |
| Clearance | Data not available |
Clinical Development
The clinical development of this compound focused on its efficacy and safety as a hypnotic agent. A key study by Saletu et al. (1987) investigated its effects on situational insomnia.
Clinical Trial Design and Methodology
Study Title: Short-term sleep laboratory studies with this compound in situational insomnia induced by traffic noise.
Objective: To evaluate the effects of this compound on sleep parameters in healthy subjects with experimentally induced insomnia.
Study Design: A double-blind, placebo-controlled, parallel-group study.
Participants: 20 healthy young subjects.
Intervention:
-
This compound 40 mg, orally
-
Placebo, orally
Duration: 9 nights in a sleep laboratory (2 adaptation, 1 baseline, 3 treatment, 3 post-treatment).
Primary Outcome Measures:
-
Polysomnographic sleep parameters (e.g., sleep efficiency, wake time, sleep stages).
-
Subjective sleep quality (self-rating scales).
Secondary Outcome Measures:
-
Morning-after psychometric and psychophysiological tests to assess for hangover effects.
Clinical Efficacy
The study by Saletu et al. demonstrated that this compound 40 mg significantly improved sleep maintenance compared to placebo.
Table 3: Clinical Efficacy of this compound in Situational Insomnia
| Sleep Parameter | This compound (40 mg) | Placebo |
| Sleep Efficiency | Increased | No significant change |
| Wake Time during Sleep Period | Decreased | No significant change |
| Number of Awakenings | Decreased | No significant change |
| Sleep Stage 1 | Decreased | No significant change |
| Sleep Stage 2 | Increased | No significant change |
| Slow-Wave Sleep (S3, S4) | Unchanged | Unchanged |
| REM Sleep | Unchanged | Unchanged |
| Subjective Sleep Quality | Significantly improved | No significant change |
The study also reported no significant hangover effects the morning after administration.
Conclusion
This compound was developed as a hypnotic agent with a relatively short half-life, intended to improve sleep quality with minimal next-day impairment. Its mechanism of action as a positive allosteric modulator of the GABA-A receptor is well-understood and consistent with other benzodiazepines. Preclinical studies established its pharmacological profile, and clinical trials, such as the one conducted by Saletu and colleagues, have demonstrated its efficacy in treating insomnia. While it is not as widely marketed as some other benzodiazepines, this compound represents a noteworthy development in the ongoing effort to create safer and more effective treatments for sleep disorders. Further research to fully elucidate its binding affinities to GABA-A receptor subtypes and to provide a more detailed pharmacokinetic profile would be beneficial for a more complete understanding of its clinical characteristics.
References
Cinolazepam Metabolites and Their Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinolazepam is a 3-hydroxy-1,4-benzodiazepine derivative with sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties. Primarily used in the management of sleep disorders, its clinical efficacy and duration of action are influenced by its metabolic fate. Like other benzodiazepines, this compound undergoes hepatic metabolism, leading to the formation of several metabolites. The biological activity of these metabolites is crucial for understanding the overall pharmacological profile of the parent drug, including potential for prolonged effects or drug-drug interactions.
This technical guide provides a comprehensive overview of the current knowledge regarding the metabolites of this compound and their biological activity. It summarizes the identified metabolites, outlines the metabolic pathways, and presents detailed experimental protocols for their identification and analysis. Due to a lack of publicly available quantitative data on the specific biological activity of this compound's metabolites, this guide also discusses the known activity of metabolites from structurally similar benzodiazepines to provide a scientifically grounded perspective.
This compound Metabolism
This compound is metabolized in the liver, primarily through Phase I and Phase II biotransformation reactions. The main metabolic pathways involve modification of the N-1 side chain and conjugation of the 3-hydroxy group.
Identified Metabolites:
Studies utilizing human hepatocytes and high-resolution mass spectrometry have identified the primary metabolites of this compound. The key biotransformation products are:
-
N-(hydroxyethyl)this compound: Formed through the hydroxylation of the N-1 cyanoethyl side chain.
-
This compound Glucuronide: A Phase II metabolite formed by the direct conjugation of glucuronic acid to the 3-hydroxy group of the parent molecule.
-
N-(hydroxyethyl)this compound Glucuronide: A Phase II metabolite resulting from the glucuronidation of the N-(hydroxyethyl)this compound metabolite.
-
Desmethylthis compound: While not consistently reported in all metabolic studies, N-dealkylation is a common metabolic pathway for benzodiazepines with N-alkyl substituents. The resulting desmethyl metabolite could potentially contribute to the overall pharmacological effect.
Data Presentation: Summary of this compound Metabolites
| Metabolite Name | Metabolic Pathway | Presumed Activity |
| N-(hydroxyethyl)this compound | Phase I (Hydroxylation) | Potentially Active |
| This compound Glucuronide | Phase II (Glucuronidation) | Likely Inactive |
| N-(hydroxyethyl)this compound Glucuronide | Phase II (Glucuronidation) | Likely Inactive |
| Desmethylthis compound | Phase I (N-Dealkylation) | Potentially Active |
Note: The biological activity of this compound metabolites has not been quantitatively determined in published literature. The presumed activity is based on the general principles of benzodiazepine metabolism and pharmacology.
Biological Activity of this compound and its Metabolites
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated chloride ion channel in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. This mechanism underlies its sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.
The GABA-A receptor is a pentameric protein composed of different subunits. The sedative effects of benzodiazepines are primarily mediated through interaction with receptors containing the α1 subunit, while the anxiolytic effects are more closely associated with the α2 subunit.
Biological Activity of Metabolites (Inferred from Analogous Compounds):
As specific quantitative data for this compound's metabolites are not available, we can infer their likely activity based on studies of structurally related benzodiazepines.
-
N-Dealkylated Metabolites: N-dealkylation of benzodiazepines often results in pharmacologically active metabolites. For example, N-desalkylflurazepam (norflurazepam), an active metabolite of several benzodiazepines, is long-acting and binds unselectively to various benzodiazepine receptor subtypes[1]. Therefore, it is plausible that desmethylthis compound , if formed, would retain activity at the GABA-A receptor and contribute to the overall pharmacological profile of this compound.
-
Hydroxylated Metabolites: Hydroxylation of the N-alkyl side chain, as seen in N-(hydroxyethyl)this compound , may or may not significantly alter the biological activity. For instance, the hydroxyethyl metabolite of flurazepam is pharmacologically active[2]. The activity of N-(hydroxyethyl)this compound would depend on its ability to bind to the benzodiazepine site of the GABA-A receptor.
-
Glucuronide Conjugates: Glucuronidation is a major detoxification pathway that significantly increases the water solubility of compounds, facilitating their excretion. In general, glucuronide conjugates of benzodiazepines are considered pharmacologically inactive. For example, temazepam glucuronide has no demonstrable CNS activity[3][4]. Therefore, it is highly likely that This compound glucuronide and N-(hydroxyethyl)this compound glucuronide are inactive metabolites.
Experimental Protocols
The following sections detail representative experimental protocols for the identification and analysis of this compound metabolites. These protocols are based on established methodologies for benzodiazepine analysis and would require specific optimization and validation for this compound.
In Vitro Metabolism using Human Hepatocytes
This protocol describes a general procedure for studying the metabolism of a drug candidate using cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Williams' Medium E supplemented with appropriate factors
-
This compound stock solution (in a suitable solvent like DMSO)
-
Collagen-coated culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO2)
-
Orbital shaker
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Centrifuge
Procedure:
-
Thawing and Plating of Hepatocytes:
-
Thaw the cryopreserved hepatocytes rapidly in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in plating medium and determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 24-well plate).
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for several hours to allow for cell attachment.
-
-
Incubation with this compound:
-
After cell attachment, remove the plating medium and wash the cells with pre-warmed serum-free incubation medium (e.g., supplemented Williams' Medium E).
-
Prepare the incubation medium containing the desired concentration of this compound (e.g., 5 µM). Ensure the final solvent concentration is low (e.g., <0.1% DMSO) to avoid toxicity.
-
Add the this compound-containing medium to the hepatocyte monolayers.
-
Incubate the plates at 37°C on an orbital shaker for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Sample Collection and Processing:
-
At each time point, collect an aliquot of the incubation medium.
-
Quench the metabolic reactions by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
-
Analysis of Metabolites by LC-MS/MS
This representative protocol outlines the analysis of this compound and its metabolites in a biological matrix using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
C18 reversed-phase analytical column.
LC Parameters (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its putative metabolites by infusing pure standards.
-
This compound (C18H13ClFN3O2; MW: 373.77): [M+H]+ → fragment ions
-
N-(hydroxyethyl)this compound (C20H17ClFN3O3; MW: 417.82): [M+H]+ → fragment ions
-
Desmethylthis compound (C17H11ClFN3O2; MW: 359.74): [M+H]+ → fragment ions
-
-
Collision Energy and other source parameters: Optimized for each analyte.
Solid-Phase Extraction (SPE) of Metabolites from Urine
This protocol provides a general method for extracting benzodiazepines and their metabolites from a urine matrix prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Urine sample.
-
β-glucuronidase enzyme.
-
Acetate buffer (pH 5.0).
-
Methanol (MeOH).
-
Deionized water.
-
Hydrochloric acid (HCl).
-
Acetonitrile (ACN).
-
Ammonium hydroxide (NH4OH).
-
Evaporation system (e.g., nitrogen evaporator).
Procedure:
-
Enzymatic Hydrolysis (for glucuronide cleavage):
-
To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.0) containing β-glucuronidase.
-
Incubate the mixture at 60°C for 1-2 hours.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M HCl.
-
Wash with 1 mL of 20% ACN in water.
-
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elution: Elute the analytes with 1 mL of a mixture of ACN and MeOH (e.g., 60:40) containing 5% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial LC mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
-
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
General Experimental Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification.
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling modulation.
Conclusion
The metabolism of this compound results in the formation of several metabolites, including N-(hydroxyethyl)this compound and glucuronide conjugates. While the glucuronidated metabolites are likely inactive, the Phase I metabolites, such as N-(hydroxyethyl)this compound and potentially desmethylthis compound, may retain biological activity and contribute to the overall pharmacological effect of the parent drug. A significant gap in the current literature is the lack of quantitative data on the biological activity and GABA-A receptor subunit selectivity of these specific metabolites. Further research, including the synthesis and pharmacological evaluation of these compounds, is necessary to fully elucidate their contribution to the clinical profile of this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
Navigating the Challenges of Cinolazepam in Research: A Technical Guide to Its Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to ensuring the accuracy and reproducibility of experimental results. Cinolazepam, a benzodiazepine derivative with potent sedative and hypnotic properties, presents unique challenges due to its limited solubility and potential for degradation in various research solvents. This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offers detailed experimental protocols for in-house assessment, and presents logical workflows to guide researchers in handling this compound effectively.
Core Properties of this compound
This compound is a 1,4-benzodiazepine that exerts its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This interaction leads to a cascade of events that ultimately reduce neuronal excitability.[1] While its therapeutic effects are well-documented, its behavior in vitro, particularly its solubility and stability, is less characterized in publicly available literature.
Solubility of this compound
The solubility of a compound is a critical factor in a wide range of research applications, from in vitro assays to the development of parenteral formulations. This compound is known to be sparingly soluble in aqueous solutions, a common characteristic of the benzodiazepine class of compounds.[2][3]
Quantitative Solubility Data
Quantitative, experimentally derived solubility data for this compound in common research solvents is scarce. However, some information is available, which, combined with data from structurally similar benzodiazepines, can provide valuable guidance.
| Solvent System | This compound | Clonazepam (Comparative) | Diazepam (Comparative) | Lorazepam (Comparative) |
| Water | 0.012 mg/mL[4] | Sparingly soluble | Practically insoluble | Sparingly soluble |
| DMSO | Soluble | Soluble | Soluble | Soluble |
| Ethanol | Data not available | Soluble | Soluble | Soluble |
| Methanol | Data not available | Soluble | Soluble | Soluble |
| Acetonitrile | Data not available | Soluble | Soluble | Soluble |
| Ethanol/Water Mixtures | Data not available | Solubility increases with ethanol concentration | Solubility increases with ethanol concentration | Solubility increases with ethanol concentration |
| Propylene Glycol/Water Mixtures | Data not available | Solubility increases with propylene glycol concentration | Data not available | Data not available |
| Polyethylene Glycol 200/Water Mixtures | Data not available | Solubility increases with PEG 200 concentration | Data not available | Data not available |
Note: The solubility of benzodiazepines is influenced by factors such as pH and temperature. The provided data should be considered as a general guide.
Stability of this compound
The stability of this compound in solution is a critical consideration for ensuring the integrity of stock solutions and experimental samples over time. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.
General Degradation Pathways of Benzodiazepines
Benzodiazepines can degrade through several pathways, primarily hydrolysis and photolysis. Hydrolysis of the diazepine ring is a common degradation route, particularly under acidic or alkaline conditions. Exposure to light can also induce degradation, leading to the formation of various photoproducts.
Stability Considerations for this compound
-
pH: Solutions of this compound are likely to be most stable at a neutral pH. Acidic or alkaline conditions may accelerate hydrolytic degradation.
-
Temperature: As with most chemical compounds, the rate of degradation of this compound is expected to increase with temperature. For long-term storage, solutions should be kept at low temperatures (e.g., -20°C or -80°C).
-
Light: Exposure to ultraviolet (UV) light can cause degradation of benzodiazepines. Therefore, solutions of this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent: The choice of solvent can influence the stability of this compound. While organic solvents like DMSO may be necessary for initial solubilization, their potential to interact with the compound or influence degradation rates should be considered.
Experimental Protocols
Given the limited availability of specific data for this compound, researchers are encouraged to perform in-house solubility and stability assessments. The following are detailed protocols for key experiments.
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Selected research solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol 2: Stability Assessment using HPLC
This protocol outlines a method for evaluating the stability of this compound in a chosen solvent over time.
Materials:
-
This compound stock solution of known concentration in the desired solvent
-
HPLC-grade solvents
-
HPLC system with a UV detector
-
Thermostatically controlled chambers or incubators (for different temperature conditions)
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquoting: Dispense aliquots of the solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Initial Analysis (T=0): Immediately analyze an aliquot from each condition to determine the initial concentration of this compound. This will serve as the baseline.
-
Storage: Store the vials under the specified conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove a vial from each storage condition and analyze the concentration of this compound using a validated HPLC method. The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A decrease in the peak area of this compound and the appearance of new peaks may indicate degradation.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the this compound solution in a mild base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber).
Procedure:
-
Sample Preparation: Prepare solutions of this compound under each of the stress conditions.
-
Incubation: Incubate the samples for a defined period. The goal is to achieve partial degradation (e.g., 5-20%) to be able to observe the degradation products.
-
Neutralization (for acid/base hydrolysis): After incubation, neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact drug from all the degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples to ensure that it is not co-eluting with any degradation products.
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: General workflow for conducting a stability study of this compound.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Conclusion
While specific, comprehensive data on the solubility and stability of this compound in a wide array of research solvents remains limited in the public domain, this guide provides researchers with the available information and, more importantly, the tools to generate this critical data in their own laboratories. By following the detailed experimental protocols and understanding the potential challenges associated with this compound, scientists and drug development professionals can ensure the quality and reliability of their research involving this compound. The provided workflows and pathway diagrams serve as a visual aid to streamline experimental design and enhance the understanding of this compound's behavior both in vitro and in vivo.
References
Methodological & Application
Application Notes and Protocols for the In Vivo Administration of Cinolazepam in Rodents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited published data exists for the in vivo administration of Cinolazepam specifically in rodents. The following protocols and data are based on the known pharmacology of this compound, general principles of benzodiazepine administration in animal models, and data from closely related compounds. Researchers must conduct dose-finding studies and validate these protocols for their specific experimental conditions.
Introduction
This compound is a benzodiazepine derivative with sedative-hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] Like other benzodiazepines, its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This document provides detailed protocols for the preparation and administration of this compound to rodents for preclinical research, along with methods for assessing its sedative and anxiolytic effects.
Mechanism of Action: GABAergic Signaling
This compound binds to an allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding increases the affinity of the receptor for GABA. The enhanced binding of GABA leads to a more frequent opening of the chloride channel, resulting in an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition in the central nervous system is responsible for the pharmacological effects of benzodiazepines.
Quantitative Data
Due to the scarcity of published in vivo data for this compound in rodents, the following tables include information on this compound in humans and pharmacokinetic and toxicity data for other commonly used benzodiazepines in rodents to serve as a reference.
Table 1: Pharmacokinetic Parameters
| Compound | Species | Route | Tmax | Cmax | Half-life (t1/2) | Bioavailability | Reference |
| This compound | Human | Oral | - | - | ~9 hours | 90-100% | [2] |
| Clonazepam | Rat (7-day-old) | SC | ~4 hours | ~150 ng/mL | ~10 hours | - | [3] |
| Clonazepam | Rat (28-day-old) | SC | ~1 hour | ~100 ng/mL | ~6 hours | - | |
| Phenazepam | Rat | Oral | 1 hour | 0.32 µg/mL | ~7.5 hours | - | |
| Midazolam | Rat | Oral | - | - | - | - | |
| Midazolam | Mouse | Oral | - | - | - | - |
Table 2: Acute Toxicity Data (LD50)
| Compound | Species | Route | LD50 | Reference |
| Midazolam | Rat | Oral | ~1600 mg/kg | |
| Midazolam | Rat | IV | 75 mg/kg | |
| Midazolam | Mouse | Oral | ~1600 mg/kg | |
| Midazolam | Mouse | IV | 50 mg/kg | |
| Clorazepate | Rat | Oral | 880 mg/kg | |
| Alprazolam | Rat | Oral | 1220 mg/kg |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline with 1% Tween 80, or a mixture of propylene glycol, ethanol, and saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. A common vehicle for benzodiazepines is a mixture of propylene glycol, ethanol, and saline (e.g., 10% ethanol, 10% propylene glycol, and 80% saline). Tween 80 (e.g., 1%) can also be added to sterile saline to aid in solubility. It is recommended to perform small-scale solubility tests to determine the optimal vehicle for the desired concentration of this compound.
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, add the vehicle components.
-
Gradually add the this compound powder to the vehicle while vortexing.
-
If necessary, sonicate the mixture to aid in dissolution.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the solution protected from light. The stability of the solution should be determined, but it is recommended to prepare it fresh on the day of the experiment.
Administration of this compound
Routes of Administration:
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption.
-
Oral Gavage (PO): This route mimics clinical administration.
Intraperitoneal (IP) Injection Protocol (Mouse):
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the solution slowly. The maximum recommended injection volume is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Allow for an absorption period of approximately 30 minutes before behavioral testing.
Oral Gavage Protocol (Rat):
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for an adult rat).
-
Measure the length of the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.
-
Restrain the rat securely.
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance.
-
Administer the solution slowly. The recommended maximum volume is 10-20 ml/kg.
-
Remove the needle gently and return the rat to its cage.
-
Allow for an absorption period of 30-60 minutes before behavioral testing.
Assessment of Sedative Effects: Open Field Test
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period, typically 5-10 minutes.
-
Record the session with an overhead video camera for later analysis.
-
After the test, return the animal to its home cage.
-
Clean the apparatus with 70% ethanol between animals to remove olfactory cues.
Data Analysis:
-
Total distance traveled: A measure of general locomotor activity. A decrease indicates a sedative effect.
-
Time spent in the center zone: A measure of anxiety-like behavior. An increase may suggest anxiolytic effects.
-
Rearing frequency: A measure of exploratory behavior. A decrease can indicate sedation.
Assessment of Anxiolytic Effects: Elevated Plus Maze (EPM)
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms. For mice, arms are typically 30 cm long and 5 cm wide. For rats, arms are typically 50 cm long and 10 cm wide.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials.
Data Analysis:
-
Time spent in the open arms: An increase is indicative of an anxiolytic effect.
-
Number of entries into the open arms: An increase suggests reduced anxiety.
-
Total number of arm entries: A measure of overall activity. A significant decrease may indicate sedation, which could confound the interpretation of the anxiety measures.
Safety Precautions
-
Follow all institutional guidelines for the handling and use of laboratory animals.
-
Wear appropriate personal protective equipment (PPE) when handling this compound and administering it to animals.
-
Be aware of the potential for respiratory depression, a known side effect of benzodiazepines, especially at higher doses. Monitor animals closely after administration.
-
Have a plan for euthanasia in the event of severe adverse reactions.
Conclusion
These protocols provide a framework for the in vivo administration of this compound in rodents and the assessment of its sedative and anxiolytic effects. Due to the lack of specific data for this compound in these models, it is crucial to perform initial dose-response studies to determine the optimal dose range for the desired pharmacological effect while minimizing adverse effects. Careful experimental design and adherence to established behavioral testing paradigms will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for the Quantification of Cinolazepam by High-Performance Liquid Chromatography
Abstract
This document provides a detailed protocol for the quantitative analysis of Cinolazepam using High-Performance Liquid Chromatography (HPLC). Due to a notable scarcity of published, validated HPLC-UV methods specifically for this compound, this guide is presented as a comprehensive starting point for method development and validation. The proposed methodology is based on established analytical principles for benzodiazepines. It includes recommended starting chromatographic conditions, sample preparation protocols, and a complete framework for method validation in accordance with industry standards. All quantitative recommendations are summarized in tables, and a logical workflow for method development is provided as a visual diagram.
Introduction
This compound is a benzodiazepine derivative with hypnotic properties. Accurate and reliable quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is essential for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose.
It is critical to note that a comprehensive literature search reveals a significant lack of specific, validated HPLC-UV methods for this compound. Search results are frequently confounded with methods for Clonazepam, a structurally different benzodiazepine. However, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 53 benzodiazepines did include this compound, reporting a retention time of 4.4 minutes, confirming its amenability to chromatographic separation[1].
This application note provides a generalized yet detailed protocol to serve as a robust starting point for researchers to develop and validate a specific HPLC method tailored for this compound quantification.
Principle of the Method
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The principle involves injecting a prepared sample into the HPLC system, where it is carried by a mobile phase through a stationary phase column (typically C18). This compound is separated from other matrix components based on its polarity. The concentration of the eluted this compound is measured by a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of known concentration standards, using a calibration curve.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography Data System (CDS) for data acquisition and processing
-
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphate buffers or other suitable buffer salts (e.g., ammonium acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, acetic acid)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Experimental Protocols
The following conditions are proposed as a starting point for method development and are based on common methods for related benzodiazepine compounds. Optimization will be required.
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (Requires verification by scanning UV spectrum of this compound) |
| Run Time | 10 minutes |
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
This protocol for protein precipitation is a common starting point for biological samples.
-
Spike: To 500 µL of blank plasma/serum, add the required volume of this compound working standard (for calibration curve and QC samples) or use 500 µL of the subject sample.
-
Precipitation: Add 1 mL of ice-cold acetonitrile or methanol to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Development and Validation Framework
Once initial chromatographic conditions are established, the method must be fully validated according to ICH (International Council for Harmonisation) guidelines. The following parameters must be assessed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Peak purity index > 0.999; No interference at the retention time of the analyte in blank samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with known concentrations of the analyte (e.g., 3 levels). | Mean recovery between 98.0% and 102.0% for drug substance. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | System suitability parameters remain within limits; RSD of results ≤ 2.0%. |
Visual Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Disclaimer
The protocols and conditions described in this document are intended to serve as a starting point for the development of a quantitative method for this compound. Due to the limited availability of specific published methods, researchers must perform comprehensive method optimization and full validation to ensure the accuracy, precision, and reliability of their results for their specific application and matrix. This guide does not replace the need for rigorous, in-lab experimental verification.
References
Application Notes and Protocols for the Mass Spectrometric Identification of Cinolazepam in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of cinolazepam, a benzodiazepine derivative, in biological matrices using mass spectrometry. The protocols outlined below are intended to serve as a comprehensive guide for developing and validating robust analytical methods in a laboratory setting.
Introduction
This compound is a hypnotic and sedative drug belonging to the benzodiazepine class. Accurate and sensitive detection in biological samples such as blood, plasma, and urine is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of benzodiazepines due to its high selectivity and sensitivity.[1][2] This document details the key steps for the successful analysis of this compound, from sample preparation to data acquisition and analysis.
Overview of the Analytical Workflow
The reliable quantification of this compound in biological samples involves a multi-step process. This workflow ensures the removal of interfering matrix components and the accurate measurement of the target analyte.
Caption: Overall workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of benzodiazepines, including this compound, in biological samples using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Typical Method Performance Characteristics
| Parameter | Urine | Serum/Plasma | Whole Blood |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL | 0.1 - 2.0 ng/mL | 0.0001 - 0.0126 mg/L[3] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | 0.5 - 5.0 ng/mL | 0.5 - 10 ng/mL |
| Linearity Range | 2.0 - 500 ng/mL | 2.0 - 300 ng/mL | 1.0 - 500 ng/mL |
| Recovery | 85 - 110% | 90 - 105% | 60 - 91% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy | 85 - 115% | 85 - 115% | 80 - 120% |
Table 2: Example LC-MS/MS Parameters for Benzodiazepine Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 0.5 - 4.0 kV |
| Source Temperature | 270 - 350 °C |
| Desolvation Temperature | 375 - 526 °C |
| Collision Gas | Argon |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for this compound should be optimized empirically. The precursor ion will be the protonated molecule [M+H]⁺, and product ions will result from characteristic fragmentation.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from biological matrices.
Sample Preparation
Sample preparation is a critical step to remove interferences and concentrate the analyte. The choice of method depends on the sample matrix and the desired level of cleanliness.
Protocol 4.1.1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from established methods for benzodiazepine extraction.
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 100 µL of a β-glucuronidase enzyme solution to hydrolyze conjugated metabolites.
-
Incubate the mixture at 60°C for 30 minutes.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Procedure:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an acidic wash solution (e.g., 5% acetonitrile in acetate buffer).
-
Dry the cartridge under vacuum or positive pressure for 10-15 minutes.
-
Elute the analytes with 2 mL of an appropriate elution solvent (e.g., 98:2 ethyl acetate:ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 4.1.2: Liquid-Liquid Extraction (LLE) for Blood/Plasma Samples
LLE is a classic and effective method for extracting benzodiazepines from more complex matrices like blood.
-
Sample Preparation:
-
To 0.5 mL of blood or plasma in a glass tube, add 50 µL of internal standard solution.
-
Add 1.75 mL of a basic buffer (e.g., 4.5% ammonia solution) to adjust the pH.
-
-
Extraction:
-
Add 10 mL of an immiscible organic solvent (e.g., 1-chlorobutane).
-
Mix thoroughly on a mechanical mixer for 10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Isolation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow.
LC-MS/MS Analysis
Protocol 4.2.1: Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 - 0.7 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:
-
0.0 - 1.5 min: 15-20% B
-
1.5 - 10.0 min: 20-32% B
-
10.0 - 10.1 min: 32-100% B
-
10.1 - 12.0 min: Hold at 100% B
-
12.1 - 13.5 min: Return to initial conditions.
-
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimize by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺. Select at least two product ions for quantification and confirmation.
-
Collision Energy and Other Parameters: Optimize these for each MRM transition to maximize signal intensity.
-
Method Validation
A comprehensive validation of the analytical method is essential to ensure reliable results. Key validation parameters include:
-
Selectivity and Specificity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound.
-
Linearity and Range: Prepare calibration curves over the expected concentration range and assess the coefficient of determination (r² > 0.99).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates to determine intra- and inter-day accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery and Matrix Effects: Evaluate the efficiency of the extraction process and the influence of the biological matrix on the ionization of the analyte.
By following these detailed protocols and validation procedures, researchers can develop and implement a robust and reliable LC-MS/MS method for the identification and quantification of this compound in various biological samples.
References
- 1. agilent.com [agilent.com]
- 2. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
Establishing a Dose-Response Curve for Cinolazepam in Cell Culture
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Cinolazepam is a benzodiazepine derivative known for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1][2] Its primary mechanism of action involves potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3] By binding to the benzodiazepine site on the GABA-A receptor complex, this compound enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.[3]
Understanding the dose-dependent effects of this compound on cell viability and apoptosis is crucial for preclinical drug development and neurotoxicity studies. These application notes provide detailed protocols for establishing a dose-response curve for this compound in relevant cell culture models, such as the human neuroblastoma cell line SH-SY5Y and the human glioblastoma cell line U-87 MG. The protocols outline methods for assessing cell viability using the MTT assay and quantifying apoptosis via Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
2.0 Materials and Reagents
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or human glioblastoma cell line (e.g., U-87 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well and 6-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Microplate reader
3.0 Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and then dilute it to the final working concentrations in the cell culture medium.
-
Calculate the required mass: this compound has a molecular weight of approximately 357.8 g/mol . To prepare 1 mL of a 10 mM stock solution in DMSO, weigh out 0.358 mg of this compound.
-
Dissolution: Add 1 mL of sterile, high-purity DMSO to the weighed this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C.
Cell Culture and Seeding
-
Culture SH-SY5Y or U-87 MG cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, detach the cells using Trypsin-EDTA and perform a cell count to ensure viability is above 95%.
-
Seed the cells in tissue culture plates at the desired density.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.5%).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating cells) and then wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
For suspension cells, collect the cells directly.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
4.0 Data Presentation
The quantitative data from the dose-response experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 92.5 ± 6.1 |
| 10 | 75.3 ± 7.8 |
| 50 | 51.2 ± 5.9 |
| 100 | 28.7 ± 4.3 |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| This compound (IC50) | 48.9 ± 3.5 | 35.1 ± 2.9 | 16.0 ± 1.7 |
| This compound (2x IC50) | 25.4 ± 2.8 | 45.8 ± 3.3 | 28.8 ± 2.4 |
5.0 Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Caption: this compound enhances GABA-A receptor-mediated inhibition.
References
Application Notes and Protocols: Cinolazepam as a Positive Control in GABAergic Modulation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cinolazepam as a positive control in experimental studies focused on the modulation of GABAergic neurotransmission. Detailed protocols for key in vitro and in vivo assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction
This compound is a benzodiazepine derivative that, like other members of its class, exhibits anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1][2] Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to the benzodiazepine site on the GABA-A receptor complex, this compound enhances the effect of the endogenous inhibitory neurotransmitter, GABA.[1] This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a subsequent reduction in neuronal excitability. Given its well-defined mechanism of action, this compound serves as a reliable positive control in a variety of experimental paradigms designed to investigate GABAergic modulation.
Mechanism of Action: GABAergic Potentiation
The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore. The binding of GABA to its recognition sites on the receptor triggers the opening of this channel. This compound and other benzodiazepines bind to a distinct allosteric site at the interface of the α and γ subunits. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of channel opening, thereby potentiating the inhibitory effect of GABA.
Signaling Pathway Diagram
Caption: GABAergic signaling pathway modulated by this compound.
Data Presentation
Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing quantitative data from key assays. Note: Due to the limited availability of specific quantitative data for this compound in the public domain, data for diazepam, a structurally and functionally similar benzodiazepine, is provided as a representative example. Researchers should replace this with their experimentally determined values for this compound.
Table 1: In Vitro GABA-A Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) | Reference Compound |
| This compound | [3H]-Flunitrazepam | Rat brain membranes | Data not available | Diazepam |
| Diazepam (Example) | [3H]-Flunitrazepam | Rat cortical membranes | 1.53 | - |
Table 2: In Vitro Electrophysiological Potentiation of GABA-Evoked Currents
| Compound | Cell Type | GABA Concentration | EC50 (nM) for Potentiation | Maximum Potentiation (% of control) | Reference Compound |
| This compound | Recombinant human GABA-A receptors | EC10-EC20 | Data not available | Data not available | Diazepam |
| Diazepam (Example) | Xenopus oocytes expressing α1β3γ2 GABA-A receptors | EC5-10 | 20-40 | ~50% | - |
Table 3: In Vivo Anxiolytic Activity (Elevated Plus Maze)
| Compound | Animal Model | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) | Reference Compound |
| This compound | Male Wistar Rats | Dose-response to be determined | Data to be determined | Data to be determined | Diazepam |
| Diazepam (Example) | Male Wistar Rats | 1.0 | Significantly increased vs. vehicle | Significantly increased vs. vehicle | - |
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be used as a positive control to validate the assay's sensitivity to GABAergic modulation.
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Benzodiazepine Site
This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor, using this compound as a positive control.
Experimental Workflow
Caption: Workflow for a radioligand binding assay.
Materials:
-
Tissue: Whole rat brain or specific brain regions (e.g., cortex, hippocampus).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [3H]-Flunitrazepam (specific activity ~70-90 Ci/mmol).
-
Positive Control: this compound (or Diazepam).
-
Non-specific Binding Control: Unlabeled Flunitrazepam or Diazepam (10 µM).
-
Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).
-
Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus, glass fiber filters, scintillation vials, liquid scintillation counter.
Procedure:
-
Membrane Preparation: a. Homogenize fresh or frozen brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Wash the resulting pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: a. In a series of tubes, add Assay Buffer, the radioligand ([3H]-Flunitrazepam, final concentration ~1-2 nM), and either the test compound at various concentrations, this compound (as a positive control, e.g., 10 µM), or the non-specific binding control. b. Add the membrane preparation to initiate the binding reaction. c. Incubate at 4°C for 60-90 minutes.
-
Separation and Quantification: a. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. b. Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound or this compound. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Electrophysiological Recording of GABA-A Receptor Currents
This protocol outlines the whole-cell patch-clamp technique to measure the potentiation of GABA-evoked currents by this compound in cultured neurons or brain slices.
Experimental Workflow
Caption: Workflow for an electrophysiology experiment.
Materials:
-
Cell Preparation: Primary neuronal cultures, cell lines expressing recombinant GABA-A receptors, or acute brain slices.
-
Solutions:
-
External Solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Internal Solution (for the patch pipette).
-
-
Agonist: GABA.
-
Positive Control: this compound.
-
Test Compounds: Stock solutions in a suitable solvent.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system, data acquisition system.
Procedure:
-
Preparation: a. Prepare the cell culture or brain slice and place it in the recording chamber, continuously perfusing with external solution.
-
Recording: a. Establish a whole-cell patch-clamp recording from a target neuron. b. Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a stable baseline inward current (in voltage-clamp mode). c. Co-apply the same concentration of GABA with various concentrations of the test compound or this compound. d. Record the changes in the amplitude and kinetics of the GABA-evoked current.
-
Data Analysis: a. Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator. b. Calculate the percentage potentiation for each concentration of the test compound or this compound. c. Plot the percentage potentiation against the log concentration of the modulator to generate a dose-response curve. d. Determine the EC50 value (the concentration that produces 50% of the maximal potentiation).
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, such as this compound, increase the exploration of the open arms.
Logical Relationship in EPM
References
Application Notes and Protocols: Experimental Design for Studying the Sedative Effects of Cinolazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinolazepam is a benzodiazepine derivative with sedative-hypnotic properties.[1] Like other benzodiazepines, it exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] This document provides a comprehensive guide for the preclinical and clinical investigation of the sedative effects of this compound, detailing experimental protocols, data presentation strategies, and the underlying signaling pathways.
Mechanism of Action: GABA-A Receptor Modulation
This compound, as a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA.[1] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation, anxiolysis, and muscle relaxation.
Preclinical Assessment of Sedative Effects
Preclinical studies in animal models are crucial for characterizing the sedative profile of this compound. Behavioral assays are commonly employed to assess locomotor activity and exploration, which are reliable indicators of sedation.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and exploratory behavior in rodents. A sedative compound is expected to decrease these activities.
Experimental Protocol:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material, placed in a sound-attenuated and dimly lit room. The floor is divided into a grid of equal squares. An overhead camera connected to a video-tracking system is used for automated recording.
-
Animals: Male mice (e.g., C57BL/6 strain, 8-10 weeks old) are group-housed and habituated to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Administer this compound (e.g., 0.5, 1, 2, 5 mg/kg) or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-30 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery of the arena, and the number of vertical rears.
-
-
Data Analysis: Analyze the data using ANOVA followed by a post-hoc test for multiple comparisons. A significant decrease in locomotor activity and rearing frequency indicates a sedative effect.
Data Presentation:
Table 1: Illustrative Dose-Dependent Effects of a Benzodiazepine (e.g., Diazepam) on Locomotor Activity in the Open Field Test
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Number of Rears (Mean ± SEM) |
| Vehicle | 1500 ± 120 | 45 ± 5 |
| 1.25 | 1250 ± 110 | 35 ± 4 |
| 2.5 | 900 ± 95 | 20 ± 3 |
| 5.0 | 600 ± 70 | 10 ± 2 |
| 10.0 | 350 ± 50 | 5 ± 1 |
| 20.0 | 200 ± 30 | 2 ± 1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data is representative of typical benzodiazepine effects.[2]
Elevated Plus Maze (EPM)
While primarily a test for anxiety, the EPM can also provide information on motor activity. Sedative effects can be inferred from a decrease in the total number of arm entries.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
-
Animals: As described for the Open Field Test.
-
Procedure:
-
Administer this compound or vehicle as described previously.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
-
Data Analysis: Analyze the total number of arm entries using ANOVA. A significant decrease in total arm entries suggests a sedative effect.
Data Presentation:
Table 2: Illustrative Effects of a Benzodiazepine on Activity in the Elevated Plus Maze
| Treatment Group (mg/kg, i.p.) | Total Number of Arm Entries (Mean ± SEM) |
| Vehicle | 25 ± 3 |
| 1.5 (Diazepam) | 18 ± 2 |
| 5.0 (Chlordiazepoxide) | 20 ± 2 |
| 10.0 (Chlordiazepoxide) | 15 ± 3 |
*p < 0.05 compared to vehicle. Data is representative of typical benzodiazepine effects.[3]
Clinical Assessment of Sedative Effects
In human studies, the sedative properties of this compound are typically evaluated using polysomnography to objectively measure sleep parameters and subjective rating scales.
Polysomnography (PSG)
Polysomnography is the gold standard for assessing sleep architecture. It involves the continuous monitoring of multiple physiological parameters during sleep.
Experimental Protocol:
-
Participants: Healthy volunteers or patients with insomnia. Participants should be screened for other sleep disorders and confounding medical conditions.
-
Procedure:
-
Participants undergo an adaptation night in the sleep laboratory to acclimate to the environment and equipment.
-
A baseline night is recorded to establish normal sleep patterns.
-
On the treatment night, participants receive a single oral dose of this compound (e.g., 40 mg) or placebo in a double-blind, crossover design.
-
Standard PSG recordings are obtained, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG).
-
Sleep stages (Wake, N1, N2, N3, and REM) are scored according to standardized criteria (e.g., American Academy of Sleep Medicine).
-
-
Data Analysis: Key parameters to analyze include sleep latency, total sleep time, sleep efficiency, and the percentage of time spent in each sleep stage. Statistical comparisons are made between the this compound and placebo conditions.
Data Presentation:
Table 3: Effects of 40 mg this compound on Sleep Architecture in Healthy Volunteers with Experimentally Induced Insomnia
| Sleep Parameter | Placebo (Mean) | 40 mg this compound (Mean) |
| Sleep Efficiency (%) | 85.0 | 92.5 |
| Wake Time during Total Sleep Period (min) | 45.2 | 22.1 |
| Number of Awakenings | 15.3 | 8.7 |
| Sleep Stage 1 (%) | 10.5 | 6.2 |
| Sleep Stage 2 (%) | 50.1 | 55.8* |
| Sleep Stage 3 (%) | 8.2 | 8.5 |
| Sleep Stage 4 (%) | 10.3 | 10.1 |
| REM Sleep (%) | 20.9 | 19.4 |
*p < 0.05 compared to placebo. Data adapted from a study on situational insomnia induced by traffic noise.
Electroencephalography (EEG) Spectral Analysis
EEG spectral analysis provides a more detailed look at the effects of this compound on brainwave activity during sleep and wakefulness. Benzodiazepines typically induce a characteristic EEG signature.
Experimental Protocol:
-
Procedure: EEG data is collected as part of the polysomnography study or in separate wakefulness studies.
-
Data Analysis:
-
The EEG signal is subjected to Fast Fourier Transform (FFT) to calculate the power in different frequency bands (Delta: 0.5-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Sigma: 12-15 Hz, Beta: 15-30 Hz).
-
Changes in the relative power of these bands after this compound administration are compared to baseline or placebo.
-
Benzodiazepines are known to decrease delta and theta power while increasing sigma and beta activity.
-
Data Presentation:
Table 4: Expected Changes in EEG Spectral Power Following Benzodiazepine Administration
| EEG Frequency Band | Expected Change with Benzodiazepine |
| Delta (0.5-4 Hz) | ↓ |
| Theta (4-8 Hz) | ↓ |
| Alpha (8-12 Hz) | ↓ |
| Sigma (12-15 Hz) | ↑ |
| Beta (15-30 Hz) | ↑ |
In Vitro Characterization: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Experimental Protocol:
-
Preparation of Membranes:
-
Homogenize brain tissue (e.g., rat cortex) in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of unlabeled this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
-
Data Presentation:
Table 5: Illustrative Binding Affinities (Ki, nM) of Various Benzodiazepines for Different GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Clonazepam | 1.5 | 1.7 | 1.6 | 1.8 |
| Zolpidem | 21 | 350 | 400 | >15000 |
Data is representative of typical benzodiazepine affinities.
The experimental design outlined in these application notes provides a robust framework for the comprehensive evaluation of the sedative effects of this compound. By employing a combination of in vitro, preclinical, and clinical methodologies, researchers can thoroughly characterize its pharmacological profile, paving the way for its safe and effective therapeutic use. The provided protocols and data presentation formats are intended to serve as a guide for designing and executing these critical studies.
References
- 1. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinolazepam: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinolazepam is a benzodiazepine derivative with sedative-hypnotic and anxiolytic properties.[1] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[1] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on its mechanism of action, pharmacokinetic profile, and its application in preclinical behavioral and electrophysiological studies. Due to the limited availability of specific preclinical data for this compound, representative protocols for benzodiazepines are provided as a guideline.
Mechanism of Action
This compound, like other benzodiazepines, binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[2] This binding event increases the affinity of the receptor for GABA, leading to a more frequent opening of the associated chloride (Cl-) channel.[2] The resulting influx of chloride ions causes hyperpolarization of the neuronal membrane, making the neuron less excitable and thus producing a calming and sedative effect on the central nervous system.[1] The sedative and anxiolytic effects of benzodiazepines are primarily mediated through their interaction with GABA-A receptors containing α1 and α2 subunits.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the GABA-A receptor.
Pharmacokinetics and Metabolism
This compound is characterized by a relatively long elimination half-life of approximately 9 hours. Following oral administration, it exhibits high bioavailability. The metabolism of this compound is hepatic. While specific cytochrome P450 (CYP) enzyme involvement is not extensively detailed in the literature, benzodiazepines are generally metabolized by CYP3A4 and CYP2C19. Therefore, co-administration with inhibitors or inducers of these enzymes could potentially alter the pharmacokinetic profile of this compound.
Quantitative Data Summary
A significant challenge in providing detailed preclinical protocols for this compound is the limited availability of specific quantitative data in publicly accessible literature. The following table summarizes the known information and highlights the data gaps.
| Parameter | Value | Species/Model | Comments | Reference |
| GABA-A Receptor Binding Affinity (Ki) | Data not available | - | Specific Ki values for this compound at different GABA-A receptor subunit combinations are not readily found in published literature. It is known to bind to the central benzodiazepine receptor. | |
| Clinical Efficacy (Sleep) | 40 mg (oral) | Human | Improved sleep efficiency, decreased wake time, and reduced number of awakenings in a model of situational insomnia. | |
| Effect on Sleep Architecture | 40 mg (oral) | Human | Decreased Stage 1 sleep and increased Stage 2 sleep. No significant change in Stages 3, 4, or REM sleep. | |
| Elimination Half-life | ~9 hours | Human | Characterized as a long-acting benzodiazepine. |
Experimental Protocols
Due to the lack of specific published protocols for this compound in preclinical models, the following sections provide representative methodologies for assessing the anxiolytic and sedative effects of benzodiazepines in rodents. Researchers should adapt and validate these protocols for their specific experimental needs with this compound.
In Vitro Electrophysiology (Representative Protocol)
This protocol describes a method for assessing the effect of a benzodiazepine on GABA-A receptor function in brain slices using patch-clamp electrophysiology.
Objective: To measure the potentiation of GABA-ergic currents by the test compound.
Materials:
-
Rodent brain slices (e.g., from hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
GABA
-
Test compound (e.g., Diazepam as a positive control)
Procedure:
-
Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Apply GABA at a concentration that elicits a submaximal current response.
-
After establishing a stable baseline response to GABA, co-apply the test compound with GABA.
-
Record the potentiation of the GABA-induced current in the presence of the test compound.
-
Perform concentration-response analysis to determine the EC50 of the test compound's modulatory effect.
Experimental Workflow: In Vitro Electrophysiology
References
Application Notes and Protocols: Measuring Cinolazepam's Impact on Neuronal Firing Rates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of Cinolazepam on neuronal firing rates. This document outlines the mechanism of action of this compound, details experimental protocols for key electrophysiological techniques, and presents relevant data to facilitate research and development.
Introduction to this compound
This compound is a benzodiazepine derivative with sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties.[1] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its potentiation by this compound leads to a reduction in neuronal excitability and firing rates.[2] Understanding the precise impact of this compound on neuronal activity is crucial for elucidating its therapeutic effects and potential side effects.
Mechanism of Action: GABAA Receptor Modulation
This compound binds to a specific site on the GABAA receptor, distinct from the GABA binding site.[2] This allosteric binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride (Cl-) channel opening. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This enhanced inhibitory signaling is the fundamental mechanism by which this compound exerts its effects on the CNS.
Signaling Pathway Diagram
Caption: GABAA receptor signaling pathway modulated by this compound.
Quantitative Data on Benzodiazepine Impact on Neuronal Firing
| Compound | Concentration | Preparation | Technique | Effect on Firing Rate |
| Diazepam | 10 nM - 6.25 µM | Organotypic neocortical slice cultures | Multi-unit recordings | Monotonic, mild depression approaching a maximum of ~20% reduction |
| Diazepam | >12.5 µM | Organotypic neocortical slice cultures | Multi-unit recordings | Second, concentration-dependent dampening of network activity |
Note: This data is for Diazepam and serves as a proxy for the expected effects of this compound. Further experimental validation is required for this compound.
Experimental Protocols
To measure the impact of this compound on neuronal firing rates, several electrophysiological techniques can be employed. Below are detailed protocols for three key methods: patch-clamp recording, multi-electrode array (MEA) analysis, and in vivo single-unit recording.
Patch-Clamp Recording of GABAergic Currents
Objective: To measure the effect of this compound on GABA-evoked currents in individual neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (in DMSO)
-
GABA stock solution
Protocol:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
Approach a neuron and form a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Hold the neuron at a holding potential of -60 mV.
-
Apply GABA at a known concentration (e.g., EC20) to evoke a baseline current.
-
Co-apply GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.
-
Analyze the amplitude and kinetics of the currents to determine the dose-dependent effect of this compound.
Multi-Electrode Array (MEA) Analysis of Network Activity
Objective: To assess the effect of this compound on the spontaneous firing rate and network activity of a neuronal population.
Materials:
-
MEA system (e.g., Axion Maestro)
-
MEA plates (e.g., 48-well)
-
Cultured neuronal network (e.g., primary cortical neurons or iPSC-derived neurons)
-
Culture medium
-
This compound stock solution
Protocol:
-
Plate neurons on the MEA plate and culture until a stable, spontaneously active network is formed (typically 2-4 weeks).
-
Place the MEA plate on the recording platform and allow it to equilibrate.
-
Record baseline spontaneous neuronal activity (spike trains, bursts) for a defined period (e.g., 10-20 minutes).
-
Apply a vehicle control (e.g., DMSO in culture medium) and record for another period.
-
Apply varying concentrations of this compound to the wells.
-
Record neuronal activity at multiple time points after drug application (e.g., 1, 5, 15, 30, 60 minutes).
-
Analyze the data to determine changes in mean firing rate, burst frequency, burst duration, and network synchrony.
In Vivo Single-Unit Recording in Rodents
Objective: To measure the effect of systemically administered this compound on the firing rate of individual neurons in an intact animal model.
Materials:
-
Anesthetized or head-fixed awake rodent (e.g., rat, mouse)
-
Stereotaxic frame
-
High-impedance microelectrodes (e.g., tungsten)
-
Recording and amplification system
-
This compound solution for injection (e.g., intraperitoneal)
Protocol:
-
Anesthetize the animal or secure the head-fixed animal in the stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., cortex, hippocampus).
-
Slowly lower the microelectrode into the target region until a single neuron's action potentials are clearly isolated.
-
Record the baseline firing rate of the neuron for a stable period.
-
Administer a vehicle control injection and continue recording.
-
Administer this compound at the desired dose.
-
Record the neuronal firing rate continuously to observe the onset, magnitude, and duration of the drug's effect.
-
Analyze the firing rate (spikes/second) before and after drug administration to quantify the inhibitory effect of this compound.
Experimental Workflows
In Vitro Drug Screening Workflow
References
Application Notes: In Vivo Assessment of Cinolazepam's Muscle Relaxant Properties
Introduction
Cinolazepam is a benzodiazepine derivative recognized for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant activities.[1][2][3] Primarily utilized as a hypnotic for managing sleep disorders, its muscle relaxant effects stem from its action on the central nervous system.[2] These application notes provide a comprehensive protocol for researchers to assess the muscle relaxant properties of this compound in vivo using established rodent models.
Mechanism of Action
This compound's therapeutic effects are mediated through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] this compound binds to a specific allosteric benzodiazepine site on the GABA-A receptor complex, which is distinct from the GABA binding site. This binding event does not activate the receptor directly but potentiates the effect of GABA. It increases the frequency of the receptor's chloride (Cl-) channel opening in response to GABA, leading to an enhanced influx of chloride ions. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus increasing inhibition and producing skeletal muscle relaxation.
Caption: this compound enhances GABAergic inhibition at the GABA-A receptor.
Experimental Design and Workflow
A typical workflow for assessing the muscle relaxant properties of this compound involves a multi-step process. This includes careful planning, animal preparation, drug administration, and a battery of behavioral tests to measure motor coordination, muscle strength, and endurance. Diazepam, a well-characterized benzodiazepine, should be used as a positive control to validate the experimental models.
Caption: General workflow for in vivo muscle relaxant assessment.
Experimental Protocols
The following protocols are standard methods for evaluating muscle relaxant effects in rodents. All procedures should be conducted in accordance with approved animal care and use guidelines.
Protocol 1: Rotarod Test
This test assesses motor coordination and balance. A drug-induced decrease in the time an animal can remain on a rotating rod indicates impaired motor function, often due to sedation or muscle relaxation.
-
Apparatus: A rotarod treadmill for mice or rats, consisting of a textured rod that rotates at a controlled speed.
-
Procedure:
-
Training: Acclimate animals to the rotarod for 2-3 days prior to the experiment. Place each animal on the stationary rod for 60 seconds. Then, train them at a low, constant speed (e.g., 5 rpm) until they can consistently remain on the rod for a 120-second cutoff period.
-
Testing: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.), vehicle (control), or Diazepam (e.g., 5 mg/kg, i.p.) to different groups of animals.
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod.
-
Start the rotation, either at a fixed speed (e.g., 15 rpm) or in an accelerating mode (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency (time in seconds) until the animal falls off the rod or passively rotates with it for two consecutive revolutions.
-
Perform three trials per animal with a 15-minute inter-trial interval.
-
Protocol 2: Inclined Plane Test
This test measures the ability of an animal to maintain its position on a tilted surface, providing an index of muscle tone and relaxation.
-
Apparatus: A flat plane with a high-grip surface that can be adjusted to various angles.
-
Procedure:
-
Pre-Screening: Select animals that can remain on the plane at an angle of 60-70° for at least 30 seconds.
-
Testing: Administer this compound, vehicle, or Diazepam to the respective groups.
-
At peak effect time (e.g., 30-60 minutes post-administration), place the animal on the inclined plane, facing upwards.
-
Determine the maximum angle at which the animal can maintain its grip for a set period (e.g., 30 seconds).
-
Alternatively, set a fixed, challenging angle (e.g., 65°) and record the number of animals in each group that successfully remain on the plane for the cutoff time.
-
Protocol 3: Grip Strength Test
This assay quantifies muscle force, which is expected to decrease with the administration of a muscle relaxant.
-
Apparatus: A grip strength meter equipped with a wire mesh grid or a horizontal bar connected to a force transducer.
-
Procedure:
-
Acclimatization: Allow the animal to acclimate to the testing room.
-
Testing: Following drug administration, hold the animal by its tail and allow it to grasp the grid or bar with its forelimbs.
-
Gently pull the animal backward in a smooth, continuous motion until its grip is broken.
-
The force transducer will record the peak force (in grams or Newtons) exerted by the animal.
-
Perform 3-5 trials for each animal and average the results to obtain a mean grip strength value.
-
Protocol 4: Traction Test
This test assesses the ability of an animal to hang from a suspended wire, which relies on muscle tone and strength.
-
Apparatus: A horizontal wire or rod (2-3 mm in diameter) suspended approximately 30-50 cm above a soft surface.
-
Procedure:
-
Pre-Screening: Select animals that can hang from the wire by their forepaws for at least 30 seconds.
-
Testing: After drug administration, gently suspend the animal from the wire by its forepaws.
-
Start a timer and record the latency (in seconds) for the animal to fall. A cutoff time (e.g., 60 seconds) should be established.
-
Muscle relaxation is indicated by a decreased time spent on the wire.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables to facilitate clear comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Effect of this compound on Motor Coordination (Rotarod Test)
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Latency to Fall (seconds) |
| Vehicle Control | - | 115.4 ± 8.2 |
| This compound | 5 | 82.1 ± 7.5 |
| This compound | 10 | 55.9 ± 6.1** |
| This compound | 20 | 31.6 ± 4.9 |
| Diazepam (Positive Control) | 5 | 45.3 ± 5.3 |
| Hypothetical data. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. |
Table 2: Effect of this compound on Muscle Strength (Grip Strength Test)
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Grip Force (grams) |
| Vehicle Control | - | 120.7 ± 5.9 |
| This compound | 5 | 98.2 ± 6.4 |
| This compound | 10 | 75.5 ± 5.1** |
| This compound | 20 | 58.0 ± 4.7 |
| Diazepam (Positive Control) | 5 | 68.9 ± 5.5 |
| Hypothetical data. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. |
Table 3: Effect of this compound in the Inclined Plane and Traction Tests
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Max. Angle Maintained (°) | Traction Test Latency (s) |
| Vehicle Control | - | 68.1 ± 2.5 | 55.2 ± 4.1 |
| This compound | 5 | 57.3 ± 3.1 | 39.8 ± 3.8 |
| This compound | 10 | 48.9 ± 2.8** | 24.6 ± 3.2 |
| This compound | 20 | 41.5 ± 2.2 | 15.1 ± 2.5 |
| Diazepam (Positive Control) | 5 | 45.0 ± 2.4 | 20.7 ± 2.9*** |
| *Hypothetical data. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. |
References
Troubleshooting & Optimization
Technical Support Center: Cinolazepam Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Cinolazepam in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a benzodiazepine derivative with low aqueous solubility.[1] Understanding its fundamental properties is the first step in developing an effective dissolution strategy.
Q2: Why is this compound difficult to dissolve in aqueous buffers for in vitro assays?
This compound is a hydrophobic molecule, leading to poor solubility in water. Its reported aqueous solubility is approximately 12.0 mg/L (0.012 g/L).[1] This inherent property makes it challenging to prepare solutions at desired concentrations in physiological buffers without the use of organic co-solvents or other solubility-enhancing techniques.
Q3: What is the primary mechanism of action for this compound?
This compound binds to central benzodiazepine receptors, which are part of the GABA-A receptor complex.[1][2][3] This binding allosterically modulates the receptor, potentiating the effects of the inhibitory neurotransmitter GABA. The enhanced GABAergic activity increases the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Q4: Is Dimethyl Sulfoxide (DMSO) a suitable solvent for this compound?
Yes. DMSO is a powerful and commonly used aprotic solvent for dissolving a wide range of hydrophobic compounds for in vitro studies. For benzodiazepines and other poorly soluble drugs, preparing a concentrated stock solution in DMSO is a standard and recommended practice.
Q5: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with concentrations of 0.1% being preferable. It is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any potential solvent effects.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃ClFN₃O₂ | |
| Molecular Weight | 357.77 g/mol | |
| Appearance | Solid | |
| Aqueous Solubility | 1.20e-02 g/L (12.0 mg/L) | |
| Primary Use | Hypnotic, Sedative, Anxiolytic |
Troubleshooting Guide
Problem: My this compound powder will not dissolve when added directly to my aqueous assay buffer.
-
Cause: This is expected due to this compound's low aqueous solubility. Direct dissolution in aqueous media is not a viable method for achieving typical experimental concentrations.
-
Solution: You must first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.
Problem: My this compound stock solution in DMSO appears hazy or contains visible particulates.
-
Cause 1: The concentration of the stock solution may be too high, exceeding the solubility limit of this compound in DMSO.
-
Troubleshooting 1: Try preparing a less concentrated stock solution. If you suspect the particulates are insoluble impurities, you can filter the stock solution using a 0.22 µm syringe filter.
-
Cause 2: The compound may require more energy to fully dissolve.
-
Troubleshooting 2: Use mechanical agitation by vortexing vigorously. You can also apply gentle warming in a 37°C water bath or use a sonicator for 5-10 minutes to facilitate dissolution.
Problem: When I add my clear DMSO stock solution to my cell culture medium, a precipitate forms immediately.
-
Cause: This phenomenon, known as "crashing out," occurs when the final concentration of this compound in the aqueous medium exceeds its solubility limit, even with the small amount of co-solvent. The hydrophobic drug rapidly comes out of the solution.
-
Troubleshooting:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Improve Dilution Technique: Pre-warm the aqueous medium to 37°C. While vortexing or rapidly stirring the medium, add the DMSO stock solution dropwise. This rapid mixing helps disperse the drug molecules quickly, preventing localized high concentrations that lead to precipitation.
-
Explore Solubility Enhancers: If your assay allows, consider using solubility-enhancing excipients. For similar poorly soluble benzodiazepines like Clonazepam, cyclodextrins have been shown to improve solubility and dissolution rates. Surfactants like Tween 80 or Sodium Lauryl Sulfate (SLS) can also be used, but require careful validation as they can interfere with biological assays.
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution and Working Dilution
This protocol describes the standard method for preparing a 10 mM stock solution of this compound in DMSO and diluting it for use in a typical cell-based assay.
Materials:
-
This compound powder (MW: 357.77 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer and/or sonicator
Procedure: Stock Solution Preparation (10 mM)
-
Calculation: Accurately weigh out 3.58 mg of this compound powder.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (357.77 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 3.58 mg
-
-
Dissolution: Transfer the weighed powder into a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the solution is not perfectly clear, place the vial in a 37°C water bath for 10-15 minutes and vortex again, or place it in a sonicator bath for 5-10 minutes.
-
Inspection & Storage: Visually confirm that the solution is clear and free of any particulate matter. Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use.
Procedure: Preparation of a 10 µM Working Solution
-
Pre-warm Medium: Warm your sterile cell culture medium or aqueous buffer to 37°C to improve solubility upon dilution.
-
Dilution: Create a 1:1000 dilution. While vortexing the pre-warmed medium, slowly add 1 µL of the 10 mM this compound DMSO stock solution to 999 µL of the medium.
-
This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.
-
Application: Visually inspect the final working solution for any signs of precipitation. Use it in your assay immediately. Always prepare a vehicle control by adding 1 µL of DMSO to 999 µL of medium.
Mandatory Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A workflow diagram for dissolving this compound.
Mechanism of Action: this compound at the GABA-A Receptor
Caption: this compound's signaling pathway at the synapse.
References
Addressing variability in animal response to Cinolazepam
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential variability in animal response to Cinolazepam during preclinical research. Our aim is to help you navigate common challenges and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent sedative effects with this compound in our rat colony. What are the potential causes?
A1: Variability in sedation can stem from several factors:
-
Genetic Differences: Different strains of rats can metabolize drugs at different rates. For instance, variations in the expression of cytochrome P450 enzymes, which are crucial for metabolizing benzodiazepines like this compound, have been observed between Sprague-Dawley, Brown Norway, Dark Agouti, and Wistar rats.[1][2]
-
Age and Sex: The age and sex of the animals can influence drug metabolism and sensitivity. Younger rats may have slower clearance and longer elimination half-lives for benzodiazepines compared to adults.[3]
-
Environmental Factors: Stress from handling, housing conditions, or even the time of day can alter an animal's physiological state and its response to a sedative.
-
Drug Administration: Inconsistent administration techniques (e.g., slight variations in injection site or volume) can lead to differences in drug absorption and bioavailability.
Q2: Our mice show signs of hyperactivity and agitation after this compound administration, which is the opposite of the expected sedative effect. What could be happening?
A2: This phenomenon is known as a "paradoxical reaction" and has been observed with benzodiazepines in various species.[4] Instead of sedation, the animal may exhibit excitement, aggression, or increased locomotor activity. The exact mechanisms are not fully understood but may involve:
-
Genetic Predisposition: Certain genetic backgrounds may be more prone to these paradoxical effects.
-
Dosage: In some cases, very low or very high doses of a benzodiazepine can be more likely to induce paradoxical reactions.
-
Underlying Anxiety Levels: Animals with very high baseline anxiety may be more susceptible to this type of response.
If you observe paradoxical reactions, consider the following:
-
Dose-Response Assessment: Conduct a careful dose-response study to see if a different dose produces the expected sedative effect.
-
Alternative Strain: If the issue persists, you may need to consider using a different mouse strain for your experiments.
-
Behavioral Acclimation: Ensure animals are properly acclimated to the testing environment to minimize baseline stress.
Q3: We are planning a study with this compound in dogs. How might the response differ from what we've seen in rodents?
A3: Significant interspecies variation is common with benzodiazepines.[5] Generally, dogs tend to metabolize benzodiazepines more rapidly than rodents and humans. This can result in:
-
Shorter Duration of Action: The sedative effects of this compound may be shorter-lived in dogs.
-
Different Optimal Dosing: The effective dose range in dogs may be different from that in rats or mice. It is crucial to perform a dose-escalation study in a small cohort of dogs to determine the appropriate dose for your intended effect.
-
Metabolite Profile: The profile of metabolites produced from this compound may differ between species, which could influence the overall pharmacological effect.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in sedative response between individual animals of the same strain. | 1. Genetic drift within the colony.2. Subtle differences in health status (e.g., subclinical infections).3. Variations in food and water intake affecting drug absorption and metabolism.4. Social housing stress. | 1. Source animals from a reputable vendor with a well-characterized genetic background.2. Perform a thorough health screen before the study.3. Ensure consistent access to food and water. For oral administration studies, consider fasting protocols.4. Acclimate animals to housing and handling procedures. |
| This compound appears to have a shorter or longer duration of action than expected based on the literature. | 1. Species or strain differences in drug metabolism.2. Induction or inhibition of metabolic enzymes (e.g., CYP3A4) by other compounds in the diet or environment. | 1. Consult literature for species-specific pharmacokinetic data. If unavailable for this compound, review data for similar benzodiazepines.2. Review animal diet and bedding for potential enzyme inducers/inhibitors. |
| Unexpected side effects are observed (e.g., muscle tremors, ataxia at low doses). | 1. Dose miscalculation. 2. Interaction with other administered substances. 3. Off-target effects in the specific animal model. | 1. Double-check all dose calculations and solution concentrations. 2. Review all experimental protocols for potential drug interactions. 3. Conduct a thorough literature search for known off-target effects of this compound or related compounds. |
| Difficulty in achieving a consistent level of sedation for surgical procedures. | 1. Inappropriate dose or route of administration. 2. Development of tolerance with repeated dosing. | 1. Perform a pilot study to establish an effective dose-response curve for the desired level and duration of sedation. 2. If repeated dosing is necessary, be aware of the potential for tolerance and consider adjusting the dose accordingly. |
Data Presentation
Comparative Pharmacokinetics of Benzodiazepines in Different Animal Species (Literature Data)
Note: Data for this compound is limited. The following table includes data for other benzodiazepines to illustrate potential interspecies variability.
| Parameter | Diazepam in Rats | Diazepam in Dogs | Clonazepam in Rats (28-day-old) | Clonazepam in Dogs | Phenazepam in Rats | Phenazepam in Dogs |
| Elimination Half-life (t½) | ~7.5 hours | ~6.4 hours | Longer than adults | ~1.4 hours | ~7.5 hours | ~6.4 hours |
| Peak Plasma Concentration (Cmax) | - | - | Higher than adults | - | 0.32 µg/mL | 0.54 µg/mL |
| Time to Peak (Tmax) | - | - | Delayed vs. adults | - | 1 hour | 0.5 hours |
| Clearance (Cl) | - | - | Slower than adults | - | - | - |
| Bioavailability (Oral) | - | - | - | 20-60% (highly variable) | - | - |
| Protein Binding | - | - | - | ~82% | - | - |
Data compiled from multiple sources for illustrative purposes. Please refer to specific literature for detailed experimental conditions.
Experimental Protocols
Assessment of Sedative Effects in Rodents (Locomotor Activity)
This protocol provides a general framework for assessing the sedative effects of this compound by measuring changes in spontaneous locomotor activity.
1. Animals:
-
Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) of a specific age range (e.g., 8-12 weeks).
-
Animals should be acclimated to the housing facility for at least one week before the experiment.
2. Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Prepare a vehicle control group that will receive the vehicle only.
3. Experimental Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal - IP).
-
After a predetermined pretreatment time (e.g., 30 minutes for IP), place the animal individually into an open-field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes) using an automated tracking system.
4. Data Analysis:
-
Primary endpoints include total distance traveled, time spent mobile versus immobile, and vertical activity (rearing).
-
Compare the activity of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: this compound's mechanism of action via GABA-A receptor modulation.
Caption: Troubleshooting logic for variable this compound response.
References
- 1. Strain differences in diazepam metabolism at its three metabolic sites in sprague-dawley, brown norway, dark agouti, and wistar strain rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of clonazepam in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in phenazepam kinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of benzodiazepines in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Cinolazepam in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinolazepam in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in animal models?
This compound is a benzodiazepine derivative with sedative, anxiolytic (anti-anxiety), anticonvulsant, and skeletal muscle relaxant properties.[1] In animal studies, it is expected to reduce anxiety-like behaviors, induce sedation or sleep, prevent seizures, and decrease muscle tone. Its mechanism of action involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2]
Q2: What are the expected side effects of this compound in animal studies?
Similar to other benzodiazepines, the expected side effects are extensions of its primary pharmacological actions. These most commonly include:
-
Sedation and Somnolence: A dose-dependent increase in drowsiness and sleep time is anticipated.
-
Ataxia: Impaired coordination and balance is a known side effect.
-
Muscle Relaxation: A noticeable decrease in muscle tone can be observed.
At higher doses, more severe central nervous system (CNS) depression, including respiratory depression, can occur.[1]
Q3: What are paradoxical reactions to this compound and how frequently do they occur?
Paradoxical reactions are unexpected effects that are the opposite of the intended pharmacological action. Instead of sedation and anxiolysis, animals may exhibit:
-
Increased anxiety and agitation
-
Hyperactivity and restlessness
-
Aggressiveness[3]
The exact incidence of paradoxical reactions with this compound in animal studies is not well-documented, but with benzodiazepines in general, it is considered relatively uncommon.
Q4: What factors can influence the outcomes and side effects of this compound administration?
Several factors can impact the effects of this compound in animal studies:
-
Dose: The magnitude of both therapeutic and adverse effects is dose-dependent.
-
Route of Administration: The method of administration (e.g., oral, intraperitoneal, intravenous) will affect the onset and duration of action.
-
Animal Strain, Sex, and Age: Different rodent strains can exhibit varying sensitivities to benzodiazepines. Age and sex can also play a role in drug metabolism and response.
-
Drug Interactions: Co-administration of other CNS depressants (e.g., opioids, alcohol) can potentiate the sedative and respiratory depressant effects of this compound.
-
Environmental Factors: The testing environment, including lighting and noise levels, can influence behavioral assay results.
Troubleshooting Guide for Unexpected Side Effects
This guide addresses common unexpected outcomes during animal studies with this compound and provides potential solutions.
Issue 1: Excessive Sedation or Ataxia at a Low Dose
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Drug Sensitivity | Reduce the dose for the specific strain or sex of the animal being used. Conduct a dose-response study to determine the optimal dose with the desired effect and minimal side effects. |
| Drug Interaction | Review all other administered substances for potential synergistic effects on CNS depression. If possible, avoid co-administration with other sedating agents. |
| Metabolic Impairment | Ensure animals are healthy and do not have underlying liver or kidney conditions that could impair drug metabolism. |
Issue 2: Lack of Efficacy at an Expected Anxiolytic Dose
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Insufficient Dose | Increase the dose incrementally. The effective anxiolytic dose may be higher for the specific animal model or behavioral test. |
| Tolerance | If the animals have been receiving the drug for an extended period, tolerance may have developed. Consider a washout period or using a drug-naïve cohort. |
| Assay Sensitivity | Ensure the chosen behavioral assay (e.g., elevated plus-maze, light-dark box) is sufficiently sensitive to detect anxiolytic effects. Review and optimize the experimental protocol. |
| Route of Administration | An oral dose may have variable absorption. Consider an alternative route like intraperitoneal injection for more consistent bioavailability. |
Issue 3: Paradoxical Reactions (Hyperactivity, Agitation, Aggression)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Genetic Predisposition | Certain animal strains may be more prone to paradoxical reactions. If this is observed consistently in a particular strain, consider using a different one. |
| Specific Dose Range | Paradoxical effects can sometimes be dose-dependent. Test both lower and higher doses to see if the effect is specific to a certain concentration range. |
| Underlying Anxiety State | In some cases, high pre-existing anxiety levels may contribute to these reactions. Ensure proper animal handling and acclimatization to the experimental environment. |
| Drug-Induced Disinhibition | The drug may be reducing behavioral inhibition, leading to the expression of underlying aggressive or hyperactive tendencies. Document these behaviors as a drug effect. |
Data on Benzodiazepine-Induced Side Effects in Rodents
While specific quantitative data for this compound is limited in publicly available literature, the following table provides an example of dose-dependent effects observed with Diazepam, a structurally and functionally similar benzodiazepine, in rodent models. This can serve as a general guide for expected outcomes.
| Drug | Animal Model | Dose (mg/kg, i.p.) | Observed Side Effect | Quantitative Measure |
| Diazepam | Mouse | 0.1 - 3.0 | Impaired Motor Coordination | Dose-related decrease in time on rotarod |
| Diazepam | Mouse | 2.0 | Increased Locomotor Activity | Significant increase in distance traveled in open field test |
| Diazepam | Rat | 1.0 | Anxiolytic-like effect | Lessening of stress-induced increases in blood pressure |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic effects of this compound by measuring the animal's willingness to explore the open, more "anxiety-provoking" arms of the maze.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle control to the animal at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled in the maze.
-
Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.
-
Light-Dark Box Test for Anxiolytic Activity
Objective: To evaluate the anxiolytic properties of this compound based on the conflict between the rodent's natural aversion to a brightly lit area and its exploratory drive.
Methodology:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Procedure:
-
Administer this compound or vehicle control.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore both compartments for a defined period (e.g., 5-10 minutes).
-
Record the animal's behavior using an automated tracking system or video.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
An anxiolytic effect is demonstrated by an increased amount of time spent in the light compartment.
-
Rotarod Test for Ataxia and Motor Coordination
Objective: To assess the sedative and motor-impairing effects of this compound by measuring the animal's ability to maintain balance on a rotating rod.
Methodology:
-
Apparatus: A rotating rod (rotarod) with adjustable speed.
-
Procedure:
-
Train the animals on the rotarod at a constant or accelerating speed until they can consistently remain on it for a set duration (e.g., 2-5 minutes).
-
On the test day, administer this compound or vehicle control.
-
Place the animal on the rotating rod and record the latency to fall off.
-
-
Data Analysis:
-
Compare the latency to fall between the this compound-treated and control groups.
-
A significant decrease in the time spent on the rotarod indicates motor impairment.
-
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound enhances GABA-A receptor activity.
Experimental Workflow for Assessing Anxiolytic Effects
Caption: Workflow for anxiolytic drug testing in rodents.
Logical Relationship for Troubleshooting Unexpected Sedation
Caption: Troubleshooting excessive sedation in animal studies.
References
Cinolazepam Stability Solutions: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Cinolazepam stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile.[1][2] It is practically insoluble in water.[2][3] For most in-vitro applications, DMSO is the solvent of choice. Acetonitrile is also an effective solvent and is often used during purification processes like recrystallization.[1]
Q2: How should I prepare a this compound stock solution?
A2: To ensure complete dissolution, it is recommended to start by dissolving the solid this compound in a suitable organic solvent like DMSO. If solubility issues arise, you can gently heat the solution to 37°C or use an ultrasonic bath to aid dissolution. Always use high-purity, anhydrous solvents to minimize the introduction of contaminants and water, which can affect stability.
Q3: What are the optimal storage conditions for this compound?
A3: Solid this compound should be stored at -20°C for long-term stability (≥ 1 year). For stock solutions, storage recommendations vary based on temperature:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.
It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What factors can lead to the degradation of this compound in solution?
A4: Several factors can compromise the stability of this compound and other benzodiazepines in solution. These include:
-
Temperature: Elevated temperatures accelerate chemical degradation. Storing solutions at room temperature can lead to significant compound loss over time.
-
Light: Exposure to daylight can cause rapid degradation of related benzodiazepines. Therefore, solutions should be stored in amber vials or protected from light.
-
pH: Changes in pH, particularly in acidic environments, can affect the stability of benzodiazepines.
-
Solvent Quality: The presence of water or other impurities in the solvent can promote hydrolysis and other degradation reactions.
Troubleshooting Guide
Q: My this compound stock solution appears cloudy or has precipitates. What should I do?
A: Cloudiness or precipitation can occur for several reasons. First, ensure the concentration does not exceed the solubility limit in your chosen solvent. If the concentration is appropriate, gentle warming to 37°C or sonication may help redissolve the compound. If the issue persists, it could indicate that the solvent has absorbed water or the solution has degraded. Preparing a fresh stock solution with new, anhydrous solvent is recommended.
Q: I am observing a decrease in the biological activity of my compound over time. Is my stock solution unstable?
A: A loss of activity is a strong indicator of compound degradation. This can be caused by improper storage, such as frequent freeze-thaw cycles, prolonged storage at temperatures above -20°C, or exposure to light. It is crucial to verify the concentration and purity of the stock solution using an analytical method like HPLC.
Quantitative Data Summary
The following tables provide key quantitative data for the preparation and storage of this compound solutions.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Water | 1.20e-02 g/L | Considered practically insoluble. |
| DMSO | Soluble | Recommended for primary stock solutions. |
| Acetonitrile | Soluble | A preferred solvent for recrystallization. |
| Ethanol | Data not available | Other benzodiazepines are soluble in ethanol. |
Table 2: Stock Solution Preparation Volumes (for a desired concentration)
| Desired Concentration | 1 mg this compound (MW: 357.8 g/mol ) | 5 mg this compound | 10 mg this compound |
| 1 mM | 2.7949 mL | 13.9743 mL | 27.9486 mL |
| 5 mM | 0.5590 mL | 2.7949 mL | 5.5897 mL |
| 10 mM | 0.2795 mL | 1.3974 mL | 2.7949 mL |
| Data derived from vendor calculations. |
Table 3: Effect of Storage Temperature on Benzodiazepine Stability (Illustrative Data)
| Storage Temperature | Concentration Decrease (in whole blood over 1 year) | Recommended for Stock Solutions |
| Room Temperature | 70% - 100% | Not Recommended |
| 4°C | 50% - 100% | Short-term only (days to weeks) |
| -20°C | 10% - 20% | Recommended (up to 1 month) |
| -80°C | < 12% | Recommended (up to 6 months) |
| This data, based on studies of various benzodiazepines in blood, illustrates the critical importance of low-temperature storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1 mg of solid this compound powder.
-
Solvent Addition: Add 279.5 µL of high-purity, anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, place the vial in an ultrasonic bath for 5-10 minutes or warm it briefly at 37°C to ensure complete dissolution.
-
Verification: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected vials. Store immediately at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: HPLC Method for Stability Assessment
This protocol is a representative method based on established techniques for analyzing benzodiazepines and can be used to assess the purity and concentration of this compound solutions over time.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., in a 30:30:40 v/v/v ratio). The mobile phase may need to be optimized for best peak separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure: a. Prepare a calibration curve using freshly prepared standards of this compound of known concentrations. b. Dilute a sample of the stock solution to be tested with the mobile phase to a concentration that falls within the linear range of the calibration curve. c. Inject the diluted sample into the HPLC system. d. Record the chromatogram and determine the peak area for this compound. e. Calculate the concentration of this compound in the stock solution by comparing its peak area to the calibration curve. f. A decrease in concentration or the appearance of new peaks over time indicates degradation.
Visualizations
Caption: Troubleshooting workflow for unstable this compound stock solutions.
Caption: Experimental workflow for a this compound stability study.
References
Technical Support Center: Minimizing Off-Target Effects of Cinolazepam in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Cinolazepam in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzodiazepine derivative that primarily acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor. It binds to the benzodiazepine site on the receptor complex, which enhances the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability. This mechanism is responsible for its sedative, anxiolytic, and hypnotic properties.
Q2: What are the potential known off-target effects of benzodiazepines like this compound in cellular models?
While the primary target of this compound is the GABA-A receptor, benzodiazepines have been reported to interact with other cellular components, which may lead to off-target effects. A significant potential off-target is the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, formerly known as the peripheral benzodiazepine receptor (PBR)[1][2]. Binding to TSPO has been associated with the inhibition of cell proliferation in some cell types[1][3]. Other potential off-target effects can include alterations in gene expression and signaling pathways unrelated to GABA-A receptor modulation[4].
Q3: How can I prepare and store this compound for in vitro experiments?
This compound has low aqueous solubility. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
-
Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
The stability of this compound in cell culture medium over long incubation periods should be determined empirically. Factors such as the composition of the medium, pH, temperature, and exposure to light can affect its stability. It is advisable to perform a stability study by incubating this compound in the cell culture medium for the duration of your longest experiment and then measuring its concentration, for example, by HPLC.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Problem: After diluting the DMSO stock solution of this compound into the aqueous cell culture medium, a precipitate is observed.
Possible Causes:
-
Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions.
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium.
-
High DMSO Concentration: While aiding initial dissolution, a high final DMSO concentration can also stress cells.
Solutions:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.1%).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to reach the final concentration.
-
Vortexing/Sonication: Gently vortex or sonicate the diluted solution to aid dissolution.
-
Warm the Medium: Warming the cell culture medium to 37°C before adding the compound might improve solubility.
-
Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Issue 2: High Background Cytotoxicity in Control Wells
Problem: The vehicle control wells (medium + DMSO) show a significant level of cell death.
Possible Causes:
-
High DMSO Concentration: The final concentration of DMSO is toxic to the cells.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others.
Solutions:
-
Reduce DMSO Concentration: Lower the final DMSO concentration to a non-toxic level (e.g., 0.05% or lower).
-
Vehicle Control Titration: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
-
Alternative Solvents: If DMSO toxicity remains an issue, consider exploring other less toxic solvents, although their suitability for this compound needs to be confirmed.
Issue 3: Inconsistent or Non-Reproducible Results
Problem: Experimental results with this compound vary significantly between experiments.
Possible Causes:
-
Compound Instability: this compound may be degrading in the cell culture medium during the experiment.
-
Adsorption to Plastics: Hydrophobic compounds like benzodiazepines can adsorb to plastic surfaces of labware (e.g., plates, tubes), reducing the effective concentration in the medium.
-
Photostability: Exposure to light might be degrading the compound.
-
Inconsistent Cell Seeding: Variations in cell number can lead to different responses.
Solutions:
-
Assess Compound Stability: As mentioned in the FAQs, check the stability of this compound in your experimental conditions.
-
Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes.
-
Protect from Light: Keep stock solutions and experimental plates protected from light.
-
Consistent Cell Culture Practices: Ensure consistent cell passage numbers, seeding densities, and incubation times.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantitative Data Summary (Hypothetical)
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HEK293 | 24 | Data to be determined |
| SH-SY5Y | 24 | Data to be determined |
| HeLa | 24 | Data to be determined |
| HEK293 | 48 | Data to be determined |
| SH-SY5Y | 48 | Data to be determined |
| HeLa | 48 | Data to be determined |
Protocol 2: Radioligand Binding Assay for Translocator Protein (TSPO)
This protocol is for assessing the binding affinity of this compound to the potential off-target, TSPO, using a competitive binding assay with a known TSPO radioligand (e.g., [³H]PK 11195).
Materials:
-
Cell line or tissue homogenate expressing TSPO
-
[³H]PK 11195 (or other suitable radioligand)
-
This compound
-
Unlabeled PK 11195 (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from a TSPO-expressing cell line or tissue.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]PK 11195, and varying concentrations of this compound.
-
Controls: Include wells for total binding (only radioligand) and non-specific binding (radioligand + a high concentration of unlabeled PK 11195).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50, from which the Ki (inhibition constant) can be calculated.
Quantitative Data Summary (Hypothetical)
| Ligand | Target | Radioligand | Ki (nM) |
| This compound | TSPO | [³H]PK 11195 | Data to be determined |
| Diazepam | TSPO | [³H]PK 11195 | Reference Value |
| PK 11195 | TSPO | [³H]PK 11195 | Reference Value |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Cinolazepam and Related Benzodiazepines in Research
Disclaimer: The following information is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. All animal research must be conducted in strict accordance with institutional, national, and international guidelines for animal welfare and ethics. The information provided here is for educational and guidance purposes only and does not substitute for the need for thorough literature review, consultation with a veterinarian, and the conduct of pilot studies to determine safe and effective dosage ranges for any new compound or experimental condition. Specific dosage information for Cinolazepam in many common research animal species is not widely available in published literature. The data presented for other benzodiazepines is for comparative and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
A1: this compound is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1] Due to its potent sedative effects, it is primarily utilized as a hypnotic.[1] Like other benzodiazepines, it acts by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter system in the central nervous system. This modulation enhances the effect of GABA, leading to neuronal hyperpolarization and reduced neuronal excitability.
Q2: I cannot find a specific dosage for this compound for my animal model. What should I do?
A2: The absence of published data for a specific drug in a particular species is a common challenge in preclinical research. The recommended approach is to:
-
Review literature for structurally similar compounds: Research dosages of other benzodiazepines with similar properties (e.g., sedative-hypnotics) in your target species. This can provide a starting point for dose-range finding studies.
-
Conduct a dose-finding (pilot) study: Start with a very low dose and incrementally increase it in a small number of animals. Carefully observe for both desired effects (e.g., sedation, anxiolysis) and adverse effects.
-
Consult with a laboratory animal veterinarian: They can provide expert guidance on drug administration, monitoring, and animal welfare considerations.
-
Consider allometric scaling: While not always perfectly predictive, allometric scaling can be used to estimate a starting dose from data in other species. However, this should be done with caution and in consultation with a pharmacologist.
Q3: What are the common routes of administration for benzodiazepines in laboratory animals?
A3: The choice of administration route depends on the experimental design, the required onset and duration of action, and the physicochemical properties of the drug formulation. Common routes include:
-
Intraperitoneal (IP) injection: A common route for systemic administration in rodents, offering rapid absorption.[2]
-
Oral gavage (PO): Ensures precise oral dosage administration.
-
Subcutaneous (SC) injection: Provides slower absorption compared to IP or IV routes.
-
Intravenous (IV) injection: Offers the most rapid onset of action and 100% bioavailability.[3]
-
Intramuscular (IM) injection: Can be used, but may cause tissue irritation with some formulations.[4]
Q4: What are the potential adverse effects of benzodiazepines in animals?
A4: Potential adverse effects can include sedation, ataxia (impaired coordination), muscle relaxation, and at higher doses, respiratory depression. Paradoxical reactions, such as excitement or increased aggression, have been observed in some animals. In cats, repeated oral administration of some benzodiazepines (like diazepam) has been associated with a risk of fatal hepatic necrosis, so caution is advised in this species.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Variable or inconsistent effects at the same dose. | - Improper drug formulation (e.g., suspension not uniform).- Inaccurate dosing technique.- Individual animal differences in metabolism.- Stress during administration affecting drug absorption/effect. | - Ensure the drug solution or suspension is homogenous before each administration.- Review and refine your administration technique (e.g., IP, oral gavage).- Increase the number of animals per group to account for individual variability.- Habituate animals to handling and administration procedures to reduce stress. |
| Excessive sedation or ataxia. | - Dose is too high for the specific species, strain, or individual animal.- Synergistic effects with other administered compounds.- Impaired drug metabolism or clearance in the animal model (e.g., liver or kidney issues). | - Reduce the dosage in subsequent experiments.- If using a combination of drugs, review potential interactions.- Ensure the health status of the animals is normal. |
| Lack of desired effect (e.g., no sedation or anxiolysis). | - Dose is too low.- Poor absorption of the drug.- Rapid metabolism and clearance of the drug in that species.- The chosen behavioral test is not sensitive to the drug's effects. | - Increase the dosage in a stepwise manner in a pilot study.- Consider a different route of administration for better bioavailability (e.g., IP instead of PO).- Review pharmacokinetic data for the drug or related compounds in the species of interest.- Ensure the behavioral assay is validated for detecting the effects of benzodiazepines. |
| Paradoxical excitement or aggression. | - This is a known, though less common, side effect of benzodiazepines in some animals. | - Immediately cease administration of the drug to that animal.- Document the reaction and consider if the chosen drug is appropriate for the study goals.- For future studies, consider a different class of anxiolytics or a different benzodiazepine. |
Data on Related Benzodiazepines in Animal Models
Since specific dosage data for this compound is limited, the following tables provide a summary of dosages for other commonly used benzodiazepines in research animals. This information is for comparative purposes to aid in the design of pilot studies.
Table 1: Benzodiazepine Dosages in Rodents (Mouse and Rat)
| Compound | Species | Dosage Range | Route | Observed Effects |
| Diazepam | Mouse | 0.03 - 4 mg/kg | IP | Anxiolytic, sedative, myorelaxant effects. A dose of 20 mg/kg induced loss of righting reflex in sensitive mice. |
| Diazepam | Rat | 1 mg/kg | IV | Anxiolytic effect, lessening stress-induced increases in blood pressure. |
| Clonazepam | Mouse | Up to 1 mg/kg | IP/IV | Maximal receptor occupancy. |
| Clonazepam | Rat | Up to 60 mg/kg | Not specified | Induced "wet-dog shakes". |
| Lorazepam | Mouse | Up to 4 mg/kg | IP/IV | Maximal receptor occupancy. |
Table 2: Benzodiazepine Dosages in Other Species
| Compound | Species | Dosage Range | Route | Observed Effects |
| Lorazepam | Macaque Monkey | 0.2 mg/kg | IM | Anxiolytic effect (reduced scratching behavior). |
| Diazepam | Dog | 0.05 - 0.4 mg/kg | IV, IM, SQ | Minor tranquilizer, muscle relaxation. |
| Midazolam | Dog | 0.05 - 0.4 mg/kg | IV, IM, SQ | Minor tranquilizer, muscle relaxation. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
Objective: To administer a precise dose of a compound systemically via the intraperitoneal cavity.
Materials:
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle (e.g., saline with a small amount of Tween 80 or DMSO).
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge).
-
Mouse scale.
-
70% ethanol.
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the exact volume of the drug solution to be injected based on its weight and the desired dose (in mg/kg).
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body. The abdomen should be facing upwards.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should appear).
-
Injection: Inject the solution slowly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its home cage.
-
Monitoring: Observe the animal for any adverse reactions and for the expected pharmacological effects.
Protocol 2: Elevated Plus-Maze (EPM) for Anxiolytic Effect Assessment in Rodents
Objective: To assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle at a predetermined time before the test (e.g., 30 minutes for IP administration).
-
Placement: Place the animal in the center of the maze, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Analyze the video to determine the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Cleaning: Clean the maze with 70% ethanol between each animal to remove olfactory cues.
Visualizations
Caption: Signaling pathway of Benzodiazepine action on the GABA-A receptor.
Caption: A typical experimental workflow for testing anxiolytic drugs in rodents.
References
- 1. A primate model of anxiety [ouci.dntb.gov.ua]
- 2. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 3. Anti-conflict effects of benzodiazepines in rhesus monkeys: relationship with therapeutic doses in humans and role of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Managing Cinolazepam Tolerance in Long-Term Research
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the long-term effects of Cinolazepam. Given the limited specific data on this compound tolerance, this guide is based on the well-established pharmacology of the 1,4-benzodiazepine class, to which this compound belongs.[1] this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[1][2] This action produces its sedative, anxiolytic, and muscle relaxant properties.[3] However, prolonged use is associated with the development of tolerance, dependence, and withdrawal symptoms.[4]
Frequently Asked Questions (FAQs)
Q1: What is drug tolerance in the context of this compound?
A1: Drug tolerance is a neuroadaptive process where the response to a given dose of a drug diminishes over time with repeated administration. In a research setting, this means that the initial dose of this compound will produce progressively weaker sedative, anticonvulsant, or anxiolytic effects, requiring higher doses to achieve the original outcome. This phenomenon is a hallmark of long-term benzodiazepine use.
Q2: How quickly does tolerance to this compound's different effects develop?
A2: As a benzodiazepine, this compound is expected to show differential rates of tolerance development for its various effects. Preclinical and clinical studies of other benzodiazepines show that tolerance to the sedative and hypnotic effects develops rapidly, often within days to a few weeks. Tolerance to anticonvulsant effects follows, while tolerance to the anxiolytic (anti-anxiety) effects develops more slowly and may be incomplete or absent in some cases.
Q3: What are the primary molecular mechanisms behind benzodiazepine tolerance?
A3: The leading mechanism is functional and structural changes at the GABA-A receptor. Chronic exposure to benzodiazepines can lead to:
-
Receptor Uncoupling: The allosteric binding site for benzodiazepines becomes less efficient at potentiating the effect of GABA binding.
-
Subunit Expression Changes: There can be a downregulation of certain GABA-A receptor subunits (e.g., α1) and an upregulation of others that are insensitive to benzodiazepines (e.g., α4).
-
Receptor Internalization: The number of GABA-A receptors on the neuronal surface may decrease.
Q4: Is it possible to observe withdrawal symptoms in my animal models even if they are still receiving this compound?
A4: Yes, this phenomenon is known as "interdose withdrawal" or "tolerance withdrawal." It can occur when tolerance develops to a point where the previously effective dose is no longer sufficient to prevent the emergence of withdrawal symptoms between administrations. This indicates a state of physical dependence.
Q5: Since long-term this compound data is scarce, which other benzodiazepines serve as good predictive models for tolerance studies?
A5: Diazepam and Lorazepam are extensively studied 1,4-benzodiazepines and serve as excellent reference compounds. Their mechanisms of tolerance are well-documented, providing a strong basis for designing and interpreting long-term studies with this compound. Cross-tolerance between all benzodiazepines is a well-established phenomenon.
Troubleshooting Experimental Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Sedative Effect (e.g., normal performance on Rotarod test despite this compound administration) | Development of tolerance to sedative/motor-impairing effects. | 1. Confirm with Dose-Response: Generate a new dose-response curve. A rightward shift (higher ED50) compared to baseline indicates tolerance.2. Measure Plasma Concentrations: Rule out dispositional tolerance (i.e., increased drug metabolism) by measuring plasma levels of this compound.3. Assess Anxiolytic Effect: Test subjects in a different paradigm (e.g., Elevated Plus Maze) to see if tolerance is specific to the sedative effect. |
| High Variability in Behavioral Data | Interdose withdrawal symptoms (e.g., anxiety, hyperactivity) are confounding the results. | 1. Adjust Dosing Schedule: Consider a continuous administration model (e.g., osmotic minipump) instead of daily injections to maintain stable plasma levels.2. Monitor for Withdrawal Signs: Systematically score animals for signs of withdrawal (e.g., tremors, increased startle response, weight loss) between doses. |
| No Apparent Tolerance to Anxiolytic Effects | Tolerance to anxiolytic effects develops much slower or is less complete than for sedative effects. | 1. Extend Study Duration: The experimental timeline may be too short to induce significant anxiolytic tolerance.2. Increase Drug Dose/Frequency: A more intensive dosing regimen may be required to force adaptation in the neural circuits governing anxiety.3. Re-evaluate Behavioral Assay: Ensure the chosen test is sensitive enough to detect subtle changes in anxiety-like behavior. |
| Contradictory Molecular and Behavioral Data (e.g., no change in GABA-A receptor subunit expression, but clear behavioral tolerance) | Tolerance may be due to functional changes (receptor uncoupling) rather than structural changes (altered expression), or involve other neurotransmitter systems. | 1. Perform Functional Assays: Use electrophysiology (e.g., patch-clamp) to directly measure GABA-A receptor function in the presence of GABA and this compound.2. Investigate Downstream Signaling: Examine potential changes in intracellular signaling pathways or phosphorylation states of the receptor. |
Key Experimental Protocols
Protocol 1: Assessment of Sedative Tolerance using the Rotarod Test
Objective: To measure the development of tolerance to the motor-impairing (sedative) effects of this compound.
Methodology:
-
Baseline Training: Train naive rodents (e.g., Wistar rats or C57BL/6 mice) on an accelerating rotarod (e.g., 4 to 40 RPM over 5 minutes) for 2-3 consecutive days until their performance stabilizes. Record the latency to fall for each animal.
-
Acute Drug Effect: Administer a single dose of this compound (or vehicle) via the intended route (e.g., intraperitoneal injection). 30 minutes post-injection, place the animal on the rotarod and record the latency to fall. This determines the acute sedative effect.
-
Chronic Dosing: Administer this compound daily at the same dose for a predetermined period (e.g., 14, 21, or 28 days).
-
Tolerance Testing: On the test day (e.g., day 29), administer the same dose of this compound. 30 minutes later, re-test the animals on the rotarod.
-
Data Analysis: Compare the latency to fall after chronic treatment to the latency recorded after the initial acute administration. A significant increase in the time spent on the rod on the final test day compared to the first day indicates the development of tolerance.
Protocol 2: Assessment of Anxiolytic Tolerance using the Elevated Plus Maze (EPM)
Objective: To measure the development of tolerance to the anxiolytic effects of this compound.
Methodology:
-
Habituation: Handle the animals for several days leading up to the experiment to reduce stress. Ensure the testing room is quiet and has consistent, dim lighting.
-
Acute Drug Effect: Administer a single dose of this compound (or vehicle). After a 30-minute uptake period, place the animal in the center of the EPM, facing one of the open arms. Allow it to explore for 5 minutes. Record time spent in the open arms and the number of open arm entries using video tracking software. An increase in these parameters indicates an anxiolytic effect.
-
Chronic Dosing: Administer this compound daily for the study duration.
-
Tolerance Testing: On the final test day, administer the same challenge dose of this compound and re-test on the EPM.
-
Data Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between the acute test day and the final test day. A significant reduction in these parameters on the final day suggests the development of tolerance to the anxiolytic effect.
Visualizations
Molecular Mechanism of Benzodiazepine Tolerance
Caption: Molecular adaptations at the GABA-A receptor leading to benzodiazepine tolerance.
Preclinical Workflow for Assessing Tolerance
Caption: Standard experimental workflow for a preclinical long-term tolerance study.
Troubleshooting Logic for Diminished Drug Effect
Caption: A troubleshooting decision tree for investigating reduced drug efficacy.
References
Technical Support Center: Method Refinement for Detecting Low Concentrations of Cinolazepam
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of Cinolazepam.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process for detecting this compound, particularly when dealing with low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
Question: Why am I observing a weak or no signal for this compound in my LC-MS/MS analysis?
Answer:
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Sample Preparation:
-
Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix (e.g., urine, blood, serum).[1][2] Review your extraction protocol, considering factors like the choice of extraction solvent and pH. For instance, a liquid-liquid extraction (LLE) with a suitable organic solvent or a solid-phase extraction (SPE) with an appropriate sorbent should be optimized.[1][2]
-
Analyte Degradation: this compound, like other benzodiazepines, can be susceptible to degradation.[3] Ensure proper sample storage conditions (e.g., -20°C or -80°C for long-term storage) to minimize degradation. Repeated freeze-thaw cycles should also be avoided.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer, leading to a reduced signal. To mitigate this, consider optimizing the chromatographic separation to isolate this compound from interfering matrix components or employ more robust sample clean-up techniques.
-
-
LC System:
-
Chromatographic Peak Issues: Poor peak shape, such as broadening or tailing, can lead to a lower signal-to-noise ratio. This could be due to issues with the analytical column, mobile phase composition, or flow rate.
-
Retention Time Shifts: If the retention time of this compound has shifted, it may fall outside the acquisition window of the mass spectrometer. This can be caused by changes in mobile phase composition, column degradation, or temperature fluctuations.
-
-
MS System:
-
Incorrect MS Parameters: Ensure that the mass spectrometer is tuned and calibrated correctly. The precursor and product ion masses for this compound, as well as the collision energy, should be optimized for maximum sensitivity.
-
Ion Source Contamination: A dirty ion source can lead to a significant drop in signal intensity. Regular cleaning and maintenance of the ion source are essential.
-
Question: My calibration curve for this compound is not linear, what are the possible causes?
Answer:
A non-linear calibration curve can lead to inaccurate quantification. Several factors can contribute to this issue:
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the calibration curve. If this is the case, you may need to dilute your more concentrated standards and samples.
-
Matrix Effects: As mentioned previously, matrix effects can impact the ionization efficiency of the analyte. If the matrix effect is not consistent across the concentration range of your calibrators, it can lead to non-linearity. Using a stable isotope-labeled internal standard for this compound can help to compensate for these effects.
-
Improper Standard Preparation: Errors in the preparation of your calibration standards, such as inaccurate dilutions, can result in a non-linear curve. Always use calibrated pipettes and high-purity solvents.
-
Analyte Adsorption: this compound may adsorb to the surfaces of vials, tubing, or the column, especially at low concentrations. Using silanized glassware or specific types of vials can help to minimize this issue.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: I am seeing peak tailing for this compound in my GC-MS chromatogram. What should I do?
Answer:
Peak tailing is a common issue in GC analysis and can negatively impact resolution and quantification. Here are some potential causes and solutions:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Using deactivated liners and columns is crucial. If you suspect active sites have developed, you may need to replace the liner or trim the first few centimeters of the column.
-
Insufficient Derivatization: For many benzodiazepines, derivatization is necessary to improve their thermal stability and chromatographic behavior in the GC system. Incomplete derivatization can leave active functional groups on the this compound molecule, leading to interactions with the column and subsequent peak tailing. Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing. Try injecting a smaller volume or a more dilute sample.
-
Improper Column Installation: Incorrect column installation can create dead volume, leading to peak broadening and tailing. Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
Question: Why are my this compound recovery rates inconsistent during sample preparation for GC-MS?
Answer:
Inconsistent recovery rates can significantly affect the accuracy and precision of your results. Here are some factors to investigate:
-
Extraction pH: The pH of the sample during liquid-liquid extraction is critical for achieving consistent recovery of benzodiazepines. The pH should be optimized to ensure that this compound is in its non-ionized form to facilitate its transfer into the organic solvent.
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor and variable recovery. To break emulsions, you can try centrifugation, adding salt to the aqueous layer, or gentle mixing.
-
Derivatization Inefficiency: As mentioned earlier, incomplete derivatization will lead to poor results. The stability of the derivatizing agent and the presence of moisture can affect the reaction efficiency. Always use fresh reagents and ensure your sample extract is dry before adding the derivatizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the typical limit of detection (LOD) and limit of quantification (LOQ) for this compound using LC-MS/MS?
A1: The LOD and LOQ for benzodiazepines, including this compound, can vary depending on the specific LC-MS/MS instrument, method parameters, and the sample matrix. However, published methods for similar benzodiazepines report LOQs in the low ng/mL range (e.g., 0.5 to 5 ng/mL) in biological matrices like blood and urine. For illicit drug samples, even lower LODs in the sub-ng/mL range have been reported.
Q2: How can I minimize matrix effects when analyzing low concentrations of this compound in complex biological samples?
A2: Minimizing matrix effects is crucial for accurate quantification at low concentrations. Here are several strategies:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) to effectively remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve baseline separation of this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Standard Addition: The method of standard addition can be used to quantify the analyte in a complex matrix by accounting for matrix effects, although it is more time-consuming.
Q3: Is derivatization always necessary for the analysis of this compound by GC-MS?
A3: Yes, for GC-MS analysis of most benzodiazepines, including this compound, derivatization is highly recommended. This is because many benzodiazepines are thermally labile and contain polar functional groups that can lead to poor chromatographic peak shape and degradation in the hot injector and column. Derivatization, typically silylation, converts these polar groups into more volatile and thermally stable derivatives, resulting in improved peak shape, sensitivity, and reproducibility.
Q4: What are the best storage conditions for samples containing low concentrations of this compound?
A4: To ensure the stability of this compound in biological samples, especially at low concentrations, proper storage is critical. It is recommended to store samples at -20°C for short-term storage and at -80°C for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles as this can also lead to analyte degradation. The stability of the analyte in a specific matrix should ideally be evaluated during method validation.
Q5: Can immunoassay screening be used for the detection of low concentrations of this compound?
A5: Immunoassays can be used for initial screening of benzodiazepines, but they have limitations, especially for detecting low concentrations and specific compounds. Cross-reactivity with other benzodiazepines and their metabolites can lead to false-positive results. Conversely, some immunoassays may have poor sensitivity for certain benzodiazepines, leading to false negatives. Therefore, all positive immunoassay results should be confirmed by a more specific and sensitive method like LC-MS/MS or GC-MS, especially when low concentrations are expected.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of benzodiazepines, which can serve as a reference for method development and refinement for this compound.
Table 1: Performance of LC-MS/MS Methods for Benzodiazepine Detection
| Compound | Matrix | LOQ (ng/mL) | Recovery (%) | Reference |
| Various Benzodiazepines | Illicit Drug Samples | 0.1 - 1 | N/A | |
| 13 Designer Benzodiazepines | Blood | 1 | 35 - 90 | |
| 5 Benzodiazepines | Urine | 6 | 80 - 120 (Accuracy) | |
| 8 Benzodiazepines | Urine | 1 - 500 (Calibration Range) | >90 | |
| Various Benzodiazepines | Oral Fluid | 0.1 - 0.2 | >90 |
Table 2: Performance of GC-MS Methods for Benzodiazepine Detection
| Compound | Matrix | LOD (ng/mL) | Recovery (%) | Reference |
| 23 Benzodiazepines | Blood | Varies | >74 | |
| 9 Benzodiazepines | Blood | 0.05 - 0.30 (µg/mL) | 93.76 - 106.15 |
Experimental Protocols
This section provides generalized methodologies for the analysis of this compound. Note: These are general protocols and should be optimized and validated for your specific application and instrumentation.
Protocol 1: LC-MS/MS Analysis of this compound in Human Urine
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., this compound-d4).
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate this compound from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion and at least two product ions for both this compound and the internal standard. The transition for this compound is m/z 358.1 -> 340.1.
-
Collision Energy: Optimize for each transition.
-
Protocol 2: GC-MS Analysis of this compound in Serum
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of serum, add an internal standard (e.g., Prazepam).
-
Add a buffer to adjust the pH to approximately 9.
-
Add 5 mL of an extraction solvent (e.g., n-butyl chloride).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for derivatization.
-
-
Derivatization:
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dried extract.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A low-bleed capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature program to separate the derivatized this compound from other components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor: Select characteristic ions for the derivatized this compound and internal standard.
-
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Detection.
Caption: GC-MS Experimental Workflow for this compound Detection.
References
Validation & Comparative
Comparative analysis of Cinolazepam versus Diazepam in preclinical models
This guide provides a comparative overview of the preclinical data for cinolazepam and diazepam, two benzodiazepine anxiolytics. The information presented is based on available scientific literature and aims to assist researchers, scientists, and drug development professionals in understanding the pharmacological nuances of these compounds.
Pharmacological Profile
Both this compound and diazepam belong to the benzodiazepine class of drugs, which exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor. Their primary mechanism of action involves enhancing the effect of the neurotransmitter GABA, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Table 1: Comparative Pharmacological Characteristics
| Feature | This compound | Diazepam |
| Drug Class | Benzodiazepine | Benzodiazepine |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor | Positive allosteric modulator of the GABA-A receptor |
| Primary Use | Hypnotic | Anxiolytic, anticonvulsant, muscle relaxant, sedative |
| Metabolism | Primarily metabolized to inactive glucuronides. | Metabolized into several active metabolites, including nordiazepam, temazepam, and oxazepam. |
| Elimination Half-life | Approximately 9 hours. | 20-100 hours (including active metabolites). |
Experimental Protocols
Caption: Preclinical workflow for comparing anxiolytic and sedative effects.
Signaling Pathway
The therapeutic and adverse effects of both this compound and diazepam are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. The binding of these benzodiazepines to a specific site on the receptor enhances the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
Due to a lack of direct head-to-head preclinical studies in the available literature, a quantitative comparison of this compound and diazepam is not possible at this time. The information provided is based on the established pharmacology of each compound as a member of the benzodiazepine class. Further research is required to delineate the specific preclinical differences between this compound and diazepam.
A Comparative Analysis of Cinolazepam and Triazolam for Sedative-Hypnotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative-hypnotic properties of two benzodiazepine derivatives, Cinolazepam and Triazolam. The information is compiled from various clinical studies to assist researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic profiles of these compounds.
Mechanism of Action: Modulators of the GABA-A Receptor
Both this compound and Triazolam exert their sedative and hypnotic effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2][3] By binding to the benzodiazepine site on the GABA-A receptor complex, these drugs enhance the effect of the inhibitory neurotransmitter GABA.[4][5] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and hypnosis.
While both drugs share this general mechanism, their affinity for different GABA-A receptor subunit combinations may contribute to subtle differences in their pharmacological profiles. Triazolam, a triazolobenzodiazepine, is suggested to have a degree of selectivity for certain GABA-A receptor subtypes, which may influence its specific clinical effects. Detailed subunit affinity studies for this compound are less prevalent in the available literature.
Comparative Efficacy: A Synthesis of Clinical Data
Table 1: Polysomnography Data for this compound (40 mg) in Experimentally Induced Insomnia
| Parameter | Placebo | This compound (40 mg) | Change from Placebo |
| Sleep Efficiency (%) | Increased | Significant Improvement | Increase |
| Wake Time (during sleep) | Decreased | Significant Improvement | Decrease |
| Number of Awakenings | Decreased | Significant Improvement | Decrease |
Data synthesized from a sleep-laboratory study in young, normal subjects with experimentally disturbed sleep.
Table 2: Polysomnography Data for Triazolam (0.25 mg and 0.5 mg) in Insomnia Patients
| Parameter | Placebo | Triazolam (0.25 mg) | Triazolam (0.5 mg) |
| Sleep Latency (min) | Baseline | - | Reduced |
| Total Sleep Time (min) | Baseline | - | Increased |
| Sleep Efficiency (%) | Baseline | - | Increased |
Data synthesized from multiple sleep laboratory studies in patients with insomnia.
Experimental Protocols
The data presented above are derived from studies employing rigorous methodologies to assess sedative-hypnotic efficacy.
This compound Study Protocol:
A double-blind, placebo-controlled, parallel-group design was utilized. The study involved 20 healthy young subjects whose sleep was experimentally disturbed by nocturnal traffic noise. Participants underwent a nine-night protocol in a sleep laboratory, including adaptation, baseline, treatment (placebo or 40 mg this compound), and post-drug nights. All-night somnopolygraphic recordings were conducted from 22:30 to 06:00, with sleep stages scored according to the Rechtschaffen and Kales criteria. Subjective sleep quality and morning alertness were also assessed using self-rating scales and psychometric tests.
References
- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Short-term sleep laboratory studies with this compound in situational insomnia induced by traffic noise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Cinolazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Cinolazepam, a benzodiazepine derivative. The following sections present a cross-validation of common techniques, offering insights into their performance, supported by experimental data from published studies. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification is critical and depends on the specific requirements of the study, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are the most commonly employed techniques.
The following table summarizes the key performance parameters of these methods based on available literature.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 1-6 µg/mL[1] | 2.0-300 ng/mL[2] | Dynamic range varies[3] | 2-35 µg/mL[4] |
| Limit of Detection (LOD) | 24 ng/mL[5] | 0.5 ng/mL | Statistically calculated from calibration curves | 0.5703 µg/mL |
| Limit of Quantification (LOQ) | 0.35 µg/ml | 1 ng/mL | Statistically calculated from calibration curves | Not explicitly stated |
| Precision (%RSD) | < 0.55% (intra- and inter-day) | ≤15% | < 11.1% | Not explicitly stated |
| Accuracy/Recovery | 100.1% | 80-120% | > 74% | 99.9% - 100.6% |
| Specificity | Good, but potential for interference | High, due to mass detection | High, due to mass detection | Low, susceptible to interference |
| Sample Matrix | Plasma, Tablets | Urine, Blood | Blood | Pure form and tablets |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine analysis of this compound in pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reversed-phase column, such as a C18 column (e.g., 250x 4.6mm, 5 µm), is commonly used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., ortho-phosphoric acid adjusted to a specific pH) and organic solvents like acetonitrile and methanol is typical. The composition can be isocratic or a gradient.
-
Flow Rate : Typically maintained around 1.0 mL/min.
-
Detection : UV detection is performed at a wavelength where this compound exhibits maximum absorbance, often around 220 nm.
-
Sample Preparation : For solid dosage forms, this involves dissolving the crushed tablet in a suitable solvent, followed by filtration. For biological samples like plasma, a liquid-liquid extraction or solid-phase extraction is necessary to remove interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions : Similar to HPLC, a C18 reversed-phase column is often used with a gradient elution of a mobile phase consisting of water with an additive (e.g., formic acid or ammonium hydroxide) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry : The instrument is operated in positive ion mode using multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Sample Preparation : For biological samples such as urine or blood, a sample preparation step like liquid-liquid extraction or solid-phase extraction (SPE) is essential to minimize matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of benzodiazepines, though it may require derivatization for thermally labile compounds.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column, such as a Zebron ZB-5MSi (30 m × 0.25 mm id, 0.25 µm), is suitable for separation.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Derivatization : To improve volatility and thermal stability, benzodiazepines are often derivatized before GC-MS analysis.
-
Injection : A splitless injection mode is commonly employed.
-
Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Sample Preparation : Liquid-liquid extraction is a common method for extracting benzodiazepines from biological matrices like blood.
UV-Vis Spectrophotometry
This method is simpler and more accessible but less specific than chromatographic methods. It is suitable for the analysis of this compound in pure form or simple pharmaceutical preparations.
-
Instrumentation : A UV-Visible double beam spectrophotometer.
-
Solvent : A suitable solvent in which this compound is soluble and stable, such as methanol, is used.
-
Procedure : The method often involves a chemical reaction to produce a colored complex that can be measured in the visible region. For example, the reaction of this compound with ferric chloride in the presence of potassium ferricyanide in an acidic medium to form a Prussian blue complex.
-
Measurement : The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Quantification : The concentration is determined using a calibration curve prepared from standard solutions.
Workflow and Process Diagrams
The following diagrams illustrate the typical workflows for analytical method validation and sample analysis.
Analytical method validation workflow.
General workflow for sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
- 3. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Spectrophotometric Method for Estimating Clonazepam in its Pure Form and Pharmaceutical Tablets – Oriental Journal of Chemistry [orientjchem.org]
- 5. Analysis of clonazepam in a tablet dosage form using smallbore HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Cinolazepam and Other Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of cinolazepam with three other widely used benzodiazepines: diazepam, lorazepam, and alprazolam. The information presented is intended to assist researchers and professionals in the field of drug development in understanding the pharmacokinetic profiles of these compounds. The data is supported by experimental evidence and presented for objective comparison.
Quantitative Comparison of Pharmacokinetic Parameters
The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its duration of action, dosing frequency, and potential for drug-drug interactions. The following table summarizes key pharmacokinetic parameters for this compound and the selected benzodiazepines.
| Parameter | This compound | Diazepam | Lorazepam | Alprazolam |
| Elimination Half-Life (t½) | ~9 hours[1][2] | 20-100 hours (Parent); Up to 100 hours (Active Metabolite) | 10-20 hours[3] | 11.2 hours (Range: 6.3-26.9 hours)[4][5] |
| Clearance Rate | Not explicitly found | 20-30 mL/min | 1.1 ± 0.4 mL/min/kg | 0.90 ± 0.21 mL/min/kg |
| Primary Metabolic Pathway(s) | Hepatic (CYP3A4 mediated), Glucuronidation | Hepatic (Oxidation via CYP3A4 & CYP2C19) | Hepatic (Glucuronidation) | Hepatic (Oxidation via CYP3A4) |
| Active Metabolites | Desmethylthis compound | Yes (e.g., Nordiazepam, Temazepam, Oxazepam) | No (Glucuronide is inactive) | Yes (α-hydroxyalprazolam and 4-hydroxyalprazolam, but with minor activity) |
Metabolic Pathways: A Visual Comparison
The metabolic fate of a benzodiazepine significantly impacts its clinical profile. The following diagrams illustrate the primary metabolic pathways of this compound, diazepam, lorazepam, and alprazolam.
References
In-Vivo Efficacy of Cinolazepam and Clonazepam for Seizure Control: A Comparative Guide
A Head-to-Head Comparison of Two Benzodiazepines in Preclinical Seizure Models
Executive Summary
This guide provides a comparative overview of the in-vivo efficacy of Cinolazepam and Clonazepam for seizure control, targeted at researchers, scientists, and drug development professionals. Both this compound and Clonazepam are benzodiazepine derivatives known to possess anticonvulsant properties through their interaction with GABA-A receptors.[1] However, a comprehensive review of publicly available scientific literature reveals a significant disparity in the extent of in-vivo research conducted on these two compounds.
Comparative Analysis of In-Vivo Efficacy
Direct comparative studies on the in-vivo efficacy of this compound and Clonazepam in seizure control are not available in the current body of scientific literature. Clonazepam, a widely prescribed anticonvulsant, has been rigorously evaluated in various preclinical models. This compound, while acknowledged for its anticonvulsant, anxiolytic, sedative, and skeletal muscle relaxant activities, lacks published in-vivo data specifically quantifying its seizure control efficacy.[2]
Quantitative Data: Clonazepam
The anticonvulsant properties of Clonazepam have been demonstrated in several rodent models of induced seizures. The following table summarizes key efficacy data from pentylenetetrazol (PTZ) and maximal electroshock (MES) seizure models, which are standard preclinical assays for evaluating potential antiepileptic drugs.
| Drug | Animal Model | Seizure Induction Method | Efficacy Metric (ED50) | Route of Administration | Reference |
| Clonazepam | Mice | Pentylenetetrazol (PTZ) | 0.05 - 0.1 mg/kg | Intraperitoneal (i.p.) | [3] |
| Clonazepam | Rats | Pentylenetetrazol (PTZ) Kindling | Protective at 0.1 and 0.3 mg/kg | Intraperitoneal (i.p.) | [4] |
| Clonazepam | Mice | Maximal Electroshock (MES) | Synergistic effects with Lamotrigine | Not specified | [2] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Qualitative Analysis: this compound
This compound is a benzodiazepine derivative that, like Clonazepam, is expected to exert its anticonvulsant effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Its primary use in some countries is as a hypnotic for treating sleep disorders. While its anticonvulsant properties are recognized, the lack of specific in-vivo studies means that a quantitative comparison of its potency against Clonazepam for seizure control cannot be made at this time. It is plausible that this compound would demonstrate efficacy in preclinical models like the PTZ and MES tests, but the effective dose range remains undetermined from the available literature.
Experimental Protocols
The following are detailed methodologies for the key in-vivo experiments commonly cited in the evaluation of anticonvulsant drugs.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to identify drugs that can raise the seizure threshold and is considered a model for generalized absence and myoclonic seizures.
-
Animals: Male albino mice or rats are typically used.
-
Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration: The test compound (e.g., Clonazepam) or vehicle is administered, usually intraperitoneally (i.p.), at various doses to different groups of animals.
-
Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures, typically characterized by clonic spasms of the limbs and body.
-
Efficacy Measurement: The dose of the drug that protects 50% of the animals from seizures (ED50) is calculated using statistical methods like probit analysis.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to identify drugs that prevent seizure spread.
-
Animals: Male albino mice or rats are commonly used.
-
Drug Administration: The test compound or vehicle is administered to groups of animals at various doses.
-
Seizure Induction: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: The presence or absence of a tonic hindlimb extension is recorded. The abolition of this tonic phase is considered a positive endpoint for anticonvulsant activity.
-
Efficacy Measurement: The ED50, the dose that prevents tonic hindlimb extension in 50% of the animals, is determined.
Visualizing Experimental and Molecular Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical experimental workflow for in-vivo anticonvulsant screening.
Caption: The signaling pathway of benzodiazepines at the GABA-A receptor.
Conclusion
For researchers and drug development professionals, Clonazepam serves as a benchmark benzodiazepine anticonvulsant with a wealth of preclinical data. Future in-vivo studies on this compound, employing standardized models such as the PTZ and MES tests, are necessary to quantitatively determine its anticonvulsant efficacy and enable a direct comparison with Clonazepam and other compounds in its class. Both drugs are understood to act via positive allosteric modulation of the GABA-A receptor, leading to enhanced GABAergic inhibition and a reduction in neuronal excitability.
References
Replicating and validating published findings on Cinolazepam's mechanism
A Comparative Guide to the Mechanism of Cinolazepam for Researchers
This guide provides a comprehensive comparison of the published findings on the mechanism of action of this compound, a benzodiazepine hypnotic, with other relevant compounds. It is intended for researchers, scientists, and drug development professionals interested in replicating and validating these findings. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Mechanism of Action: An Overview
This compound, like other benzodiazepines, exerts its sedative and hypnotic effects by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, binding to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron, thus reducing neuronal excitability.
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ). The specific subunit composition of the receptor determines its pharmacological properties, including its affinity for different benzodiazepines. The sedative effects of benzodiazepines are primarily mediated by their interaction with GABA-A receptors containing the α1 subunit, while anxiolytic effects are associated with the α2 subunit.
Comparative Quantitative Data
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and selected comparator drugs: Zolpidem (a non-benzodiazepine hypnotic), Clobazam (a 1,5-benzodiazepine with anxiolytic properties), and Triazolam (a short-acting benzodiazepine hypnotic).
Table 1: Comparative Binding Affinities (Ki) at GABA-A Receptor Subtypes (nM)
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Zolpidem | ~20 | ~400 | ~400 | >5000 |
| Clobazam | Data not available | Data not available | Data not available | Data not available |
| Triazolam | Potent, non-selective | Potent, non-selective | Potent, non-selective | Potent, non-selective |
Note: The binding affinity of Zolpidem highlights its selectivity for the α1 subunit, which is consistent with its primary hypnotic effect.
Table 2: Comparative Efficacy (EC50) for Potentiation of GABA-induced Currents (nM)
| Compound | Receptor Subtype | EC50 (nM) |
| This compound | Data not available | Data not available |
| Zolpidem | Native GABAA (Purkinje cells, rich in α1) | 33 |
| Native GABAA (Striatal neurons, rich in α2/α3) | 195 | |
| Clobazam | Data not available | Data not available |
| Triazolam | α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2 | Non-selective potentiation |
Note: The lower EC50 value for Zolpidem at α1-containing receptors further supports its hypnotic-selective profile.
Table 3: Comparative Effects on Human Sleep Architecture (Polysomnography Data)
| Parameter | This compound (40 mg)[1] | Zolpidem (10 mg) | Triazolam (0.25 mg) | Clobazam |
| Sleep Latency | No significant change | Decreased | Decreased | Data not available |
| Total Sleep Time | Increased | Increased | Increased | Data not available |
| Wake After Sleep Onset | Decreased | Decreased | Decreased | Data not available |
| Sleep Efficiency | Increased | Increased | Increased | Data not available |
| % Stage 1 Sleep | Decreased | No significant change | Decreased | Data not available |
| % Stage 2 Sleep | Increased | Increased | Increased | Data not available |
| % Slow-Wave Sleep (SWS) | No significant change | No significant change/Increased | No significant change/Decreased | Data not available |
| % REM Sleep | No significant change | No significant change/Decreased | Decreased | Data not available |
Note: The data for this compound was obtained from a study on situational insomnia induced by traffic noise.[1] Effects of other drugs are compiled from various studies and may vary depending on the population and study design.
Experimental Protocols
To facilitate the replication and validation of findings related to this compound and its comparators, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for different GABA-A receptor subtypes using radioligand displacement.
a. Materials:
-
HEK293 cells transiently or stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]flunitrazepam or other suitable high-affinity benzodiazepine site radioligand.
-
Non-specific binding determinator: Diazepam or Clonazepam (10 µM).
-
Test compounds (this compound and comparators) at various concentrations.
-
Scintillation cocktail and liquid scintillation counter.
b. Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the desired GABA-A receptor subtype.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add a fixed concentration of [³H]flunitrazepam (typically at or below its Kd value).
-
For total binding, add buffer.
-
For non-specific binding, add a high concentration of unlabeled diazepam or clonazepam.
-
For competition binding, add varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for GABA-A Receptor Potentiation
This protocol outlines the procedure to measure the potentiation of GABA-induced currents by a test compound in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes.
a. Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Micropipette puller and microinjection setup.
-
TEVC amplifier, data acquisition system, and analysis software.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
-
GABA solutions at various concentrations.
-
Test compound solutions at various concentrations.
b. Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject a mixture of the desired GABA-A receptor subunit cRNAs into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
GABA Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current.
-
Once a stable baseline is achieved, co-apply the same concentration of GABA with varying concentrations of the test compound.
-
Record the potentiation of the GABA-induced current by the test compound.
-
Ensure complete washout of the test compound between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the percentage potentiation for each concentration of the test compound.
-
Plot the percentage potentiation against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve to a sigmoidal dose-response equation to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating the findings on this compound's mechanism of action.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for validating this compound's mechanism.
References
A Comparative Analysis of the Side-Effect Profiles of Cinolazepam and Other Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side-effect profiles of Cinolazepam, a benzodiazepine hypnotic, and other commonly prescribed hypnotics, including other benzodiazepines and Z-drugs. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of sleep medicine. This guide synthesizes available data from clinical studies and pharmacological databases to facilitate an objective comparison.
Comparative Side-Effect Profiles
The following table summarizes the incidence of common side effects associated with this compound and other selected hypnotics. It is important to note that direct head-to-head comparative trials for all listed side effects are limited. The data presented is compiled from various sources and should be interpreted with caution due to potential differences in study design, patient populations, and methodologies for assessing adverse events.
| Side Effect | This compound | Temazepam | Lorazepam | Zolpidem (Z-drug) |
| Drowsiness/Somnolence | Not explicitly quantified, but "hangover signs" were reported to be absent in a study.[1] | 7.8% in one study of older adults. | 15.9% in a real-world data study. | 8% in long-term use studies. |
| Dizziness | Not explicitly quantified. | Infrequent in a study of older adults. | 7% in a real-world data study. | 5% in long-term use studies. |
| Headache | Not explicitly quantified. | Infrequent in a study of older adults. | Not prominently reported in the reviewed data. | 7% in short-term use studies. |
| Fatigue/Lethargy | Not explicitly quantified. | Infrequent in a study of older adults. | Not prominently reported in the reviewed data. | 3% in long-term use studies. |
| Cognitive Impairment/Amnesia | Not explicitly quantified. | Potential risk, as with all benzodiazepines. | Potential risk, as with all benzodiazepines. | 1% (amnesia) in long-term use studies. |
| Dependence/Withdrawal | Potential risk, as with all benzodiazepines. | Potential risk, as with all benzodiazepines. | Potential risk, as with all benzodiazepines. | Potential risk, though thought to be lower than benzodiazepines. |
| Gastrointestinal Issues | Not explicitly quantified. | Infrequent in a study of older adults. | Not prominently reported in the reviewed data. | 1% (diarrhea) in short-term use studies, 3% in long-term use. |
Experimental Protocols
The assessment of side effects in clinical trials of hypnotic drugs typically involves a combination of subjective and objective measures. Below is a representative, detailed methodology synthesized from common practices in the field.
Protocol for a Randomized, Double-Blind, Placebo-Controlled, Crossover Clinical Trial to Assess the Side-Effect Profile of a Novel Hypnotic Agent
1. Study Population:
-
Healthy adult volunteers (aged 18-65) with a diagnosis of primary insomnia according to DSM-5 criteria.
-
Exclusion criteria include: other sleep disorders, unstable medical or psychiatric conditions, substance abuse, and use of other medications that may affect sleep or cognitive function.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, three-way crossover design.
-
Each participant will undergo three treatment periods, receiving the investigational hypnotic, a standard hypnotic (e.g., zolpidem), and a placebo, with a washout period of at least 7 days between each treatment period.
3. Intervention:
-
Participants will receive a single oral dose of the investigational drug, active comparator, or placebo 30 minutes before their scheduled bedtime.
4. Data Collection and Outcome Measures:
-
Polysomnography (PSG): Continuous all-night PSG recordings will be performed to objectively assess sleep architecture and identify any drug-induced changes.
-
Subjective Sleep Questionnaires: Participants will complete validated sleep diaries and questionnaires (e.g., the Leeds Sleep Evaluation Questionnaire) each morning to report on sleep quality, sleep latency, and the number of awakenings.
-
Adverse Event Monitoring:
-
Spontaneous Reporting: Participants will be instructed to report any and all adverse events to the clinical staff throughout the study.
-
Systematic Assessment: A standardized checklist of common hypnotic-related side effects will be administered by a blinded clinician at baseline and at specified time points after drug administration (e.g., 1, 4, 8, and 12 hours post-awakening). The severity of each reported adverse event will be graded (e.g., mild, moderate, severe).
-
-
Next-Day Residual Effects Assessment:
-
Psychomotor Performance Tests: A battery of tests will be administered the morning after drug administration to assess for residual sedative effects. This may include:
-
Digit Symbol Substitution Test (DSST): To measure cognitive processing speed and attention.
-
Choice Reaction Time (CRT) Test: To assess alertness and motor responsiveness.
-
Driving Simulator: To evaluate driving performance and vigilance.
-
-
Multiple Sleep Latency Test (MSLT): To objectively measure physiological sleepiness during the day.
-
Subjective Sedation Scales: Participants will rate their level of sleepiness and alertness using visual analog scales (VAS) at regular intervals throughout the day.
-
5. Statistical Analysis:
-
The incidence of each adverse event will be calculated for each treatment group.
-
The severity and duration of adverse events will be compared between the investigational drug, active comparator, and placebo groups using appropriate statistical tests (e.g., Chi-square test, Fisher's exact test for categorical data; ANOVA or Kruskal-Wallis test for continuous data).
-
Data from psychomotor performance tests and the MSLT will be analyzed to compare next-day residual effects across the treatment conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evaluating hypnotic side effects, the following diagrams are provided in Graphviz DOT language.
Caption: GABA-A Receptor Signaling Pathway for Benzodiazepines.
Caption: A generalized experimental workflow for clinical trials assessing hypnotic side effects.
References
Validating the Specificity of Cinolazepam for GABA-A Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the binding specificity of Cinolazepam for γ-aminobutyric acid type A (GABA-A) receptor subtypes. Due to the limited publicly available data on the subtype-specific binding affinities and functional potencies of this compound, this document outlines the necessary experimental approaches and presents comparative data for well-characterized benzodiazepines: the non-selective agonist Diazepam and the α1-subtype selective agonist Zolpidem. This comparative analysis serves as a benchmark for interpreting future experimental results for this compound.
Comparative Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Diazepam and Zolpidem for various GABA-A receptor subtypes. These values are critical for understanding the pharmacological profile of a benzodiazepine. While specific data for this compound is not currently available, the presented data for Diazepam and Zolpidem illustrates the expected outcomes for a non-selective versus a selective compound.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Diazepam | α1β2γ2 | - | 28 - 158[1][2] |
| α2β3γ2 | - | 42[1] | |
| α3β3γ2L | - | - | |
| α5β3γ2L | - | - | |
| Zolpidem | α1β2γ2 | 20[3] | 33 - 75[1] |
| α2β1γ2 | 400 | 195 | |
| α3β1γ2 | 400 | - | |
| α5β2γ2 | ≥5000 | - |
Note: The variability in reported values can be attributed to different experimental conditions, such as the expression system used (e.g., Xenopus oocytes, HEK cells) and the specific assay parameters.
Experimental Protocols
To validate the specificity of this compound, two primary experimental approaches are essential: radioligand binding assays to determine binding affinity and electrophysiological recordings to assess functional potency.
Radioligand Binding Assays
This method quantifies the affinity of a compound for a specific receptor subtype by measuring the displacement of a radiolabeled ligand.
a. Membrane Preparation:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Homogenization: After 48 hours, cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances.
-
Storage: The final pellet is resuspended in a suitable buffer, protein concentration is determined (e.g., using a BCA assay), and aliquots are stored at -80°C.
b. Binding Assay:
-
Incubation: In a 96-well plate, membrane preparations (20-50 µg of protein) are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam or [3H]Ro 15-1788) and varying concentrations of the unlabeled test compound (this compound, Diazepam, or Zolpidem).
-
Equilibrium: The incubation is carried out at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the drug that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique measures the functional modulation of GABA-A receptors by a test compound.
a. Oocyte Preparation:
-
Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog.
-
Defolliculation: The oocytes are treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days at 18°C to allow for receptor expression.
b. Electrophysiological Recording:
-
Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, and 5 mM HEPES, pH 7.4).
-
Impaling: The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording. The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.
-
GABA Application: GABA is applied at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-application of Test Compound: The test compound (this compound, Diazepam, or Zolpidem) is co-applied with GABA at various concentrations. The potentiation of the GABA-induced current is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage potentiation of the GABA current against the concentration of the test compound. The EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) are determined by fitting the data to a sigmoidal dose-response equation.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in validating the specificity of a benzodiazepine for GABA-A receptor subtypes.
Caption: Experimental workflow for determining binding affinity and functional potency.
References
- 1. Zolpidem functionally discriminates subtypes of native GABAA receptors in acutely dissociated rat striatal and cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of gamma-aminobutyric acidA receptors from acutely dissociated rat dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Interspecies Pharmacokinetics: A Comparative Look at Cinolazepam and Related Benzodiazepines
A critical challenge in preclinical drug development is understanding how a drug's pharmacokinetic profile varies across different laboratory animal species. This guide provides a comparative overview of the pharmacokinetics of Cinolazepam and other benzodiazepines in common animal models, offering valuable insights for researchers, scientists, and drug development professionals. Due to a scarcity of direct comparative studies on this compound, this guide leverages data from structurally similar benzodiazepines to illustrate key principles of interspecies pharmacokinetic variability.
Executive Summary
Comparative Pharmacokinetic Parameters of Benzodiazepines in Laboratory Animals
The following table summarizes key pharmacokinetic parameters for several benzodiazepines in rats, mice, dogs, and rabbits. It is important to note that these values are compiled from different studies and serve as a representative comparison to highlight the variability across species. Direct comparison should be made with caution due to differences in experimental conditions.
| Drug | Animal Strain | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Diazepam | Dog | 1.0 | IV | - | ~300 | ~700 | 2.5 | [1] |
| Rabbit | 1.0 | IV | - | ~400 | ~600 | 1.8 | [1] | |
| Rat | 1.0 | IV | - | ~200 | ~300 | 1.1 | [1] | |
| Clonazepam | Dog | 0.2 | IV | - | - | - | 1.4 ± 0.3 | [2] |
| Rat (28-day-old) | 2.5 | SC | - | - | - | - | [3] | |
| Lorazepam | Rabbit | 2.0 | Oral | 0.66 | 166-207 | 488-557 | - |
Note: " - " indicates data not available in the cited source. AUC and Cmax values are approximate and extracted from graphical representations in some cases.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of pharmacokinetic data, a detailed understanding of the experimental methodology is crucial. Below are representative protocols for the key experiments cited in this guide.
General Pharmacokinetic Study Protocol
A typical experimental workflow for a comparative pharmacokinetic study is outlined below. This involves animal preparation, drug administration, serial blood sampling, and bioanalysis of the drug concentration in plasma, followed by pharmacokinetic data analysis.
Specific Methodologies from Cited Studies
-
Study of Diazepam in Dogs, Rabbits, and Rats:
-
Animals: Male Wistar rats, male albino rabbits, and beagle dogs were used.
-
Drug Administration: A single intravenous dose of 1.0 mg/kg of diazepam was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of diazepam were determined using a sensitive and specific analytical method, likely gas chromatography or high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a two-compartment open model.
-
-
Study of Clonazepam in Dogs:
-
Animals: The study was conducted on dogs.
-
Drug Administration: An intravenous administration of 0.2 mg/kg of clonazepam was given.
-
Pharmacokinetic Analysis: Plasma concentrations were monitored over time, and the terminal elimination half-life was calculated. The data indicated a dose-dependent elimination rate.
-
-
Study of Lorazepam in Rabbits:
-
Animals: Twelve rabbits were used in a bioequivalence study.
-
Drug Administration: A single oral dose of 2 mg/kg of lorazepam was administered as a pulverized powder.
-
Sample Collection: Blood samples were collected to determine plasma concentrations.
-
Bioanalysis: Lorazepam plasma concentrations were measured using a validated HPLC method.
-
Pharmacokinetic Analysis: Key parameters including Cmax, Tmax, and AUC were determined from the plasma concentration-time profiles.
-
Interspecies Differences in Metabolism: A Key Determinant of Pharmacokinetic Variability
The metabolism of benzodiazepines is a primary driver of the observed pharmacokinetic differences between species. The liver is the main site of metabolism, involving Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
References
Safety Operating Guide
Proper Disposal of Cinolazepam: A Guide for Laboratory Professionals
The safe and compliant disposal of Cinolazepam, a benzodiazepine derivative classified as a controlled substance, is a critical component of laboratory safety and regulatory adherence. Improper disposal can lead to environmental contamination, diversion for illicit use, and significant legal and institutional repercussions. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a research environment, ensuring the safety of personnel and compliance with federal and local regulations.
Core Principles of Controlled Substance Disposal
The disposal of controlled substances like this compound is stringently regulated. In the United States, the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) are the primary federal bodies governing these procedures.[1][2][3] Key principles include:
-
Prevention of Diversion: Procedures must be designed to prevent the misappropriation of the substance.[4]
-
Environmental Protection: Disposal methods should minimize the release of active pharmaceutical ingredients into the environment. Flushing controlled substances is generally prohibited.[5]
-
Regulatory Compliance: All disposal activities must be meticulously documented and adhere to institutional, local, state, and federal regulations.
Step-by-Step Disposal Protocol for this compound
Researchers, scientists, and drug development professionals must follow a structured process for the disposal of expired, unwanted, or contaminated this compound.
1. Identification and Segregation:
-
Clearly label all containers of this compound waste with "For Disposal" or a similar designation.
-
Segregate this compound waste from other chemical and non-hazardous waste streams.
-
Maintain secure storage of the waste in a locked cabinet or safe, similar to the storage of active inventory, until it can be collected for disposal.
2. Contact Your Institution's Environmental Health & Safety (EH&S) Department:
-
Your institution's EH&S department is the primary resource for guidance and services related to hazardous and controlled substance waste disposal.
-
Notify EH&S about the this compound waste that requires disposal. They will provide specific instructions and arrange for collection.
3. Arrange for Collection by a Licensed Contractor:
-
EH&S will typically coordinate with a licensed hazardous waste contractor or a "reverse distributor" for the proper disposal of controlled substances.
-
Do not attempt to dispose of this compound by crushing, dissolving, and pouring it down the drain. This is a violation of standard procedures.
4. Complete Necessary Documentation:
-
Accurate and complete record-keeping is a legal requirement.
-
You will likely need to complete a specific form to request disposal, such as a "Controlled Substances Disposal Request Form."
-
For the transfer or destruction of controlled substances, specific DEA forms may be required. For instance, DEA Form 41 is used to document the destruction of controlled substances. Your EH&S department will guide you on the appropriate paperwork.
5. Handling of Residual Amounts and Empty Containers:
-
For non-recoverable residual amounts of this compound in empty vials or syringes, these containers may often be disposed of in a biohazard sharps container.
-
Ensure that the disposal of the empty container is documented on the usage log, bringing the container's balance to zero.
-
Before disposing of empty containers, obliterate all personal and identifying information from the labels to protect privacy.
Prohibited Disposal Methods
It is imperative to avoid the following improper disposal methods for this compound:
-
Flushing: Do not flush this compound down the toilet or pour it down the sink.
-
Trash Disposal: Do not dispose of this compound directly into the regular trash without following specific denaturing and containment procedures, which are generally not recommended for research settings.
-
Unauthorized Destruction: Do not attempt to destroy the chemical yourself through burning or other means. Incineration is the required method of destruction for many pharmaceutical wastes, but this must be carried out by a licensed facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
This structured approach ensures that the disposal of this compound is handled safely, securely, and in full compliance with all applicable regulations, thereby protecting both the laboratory environment and the wider community.
References
Comprehensive Safety and Handling Guide for Cinolazepam
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Cinolazepam is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it as a potent pharmaceutical compound.[1] The following Personal Protective Equipment (PPE) is recommended to minimize exposure risk, drawing parallels from handling similar benzodiazepine compounds.[2]
| Operation | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Respirator: Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR). - Gloves: Double-gloved with nitrile gloves. - Body: Chemical-resistant disposable gown or lab coat. - Eye Protection: Safety glasses or goggles. |
| Solution Preparation and Handling | - Ventilation: Chemical fume hood. - Gloves: Nitrile gloves. - Body: Chemical-resistant lab coat. - Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| General Laboratory Work | - Gloves: Nitrile gloves. - Body: Lab coat. - Eye Protection: Safety glasses. |
Operational Plan for Handling this compound
A systematic approach is critical for safely handling this compound in a laboratory setting.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.[2]
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.[2]
-
Verify that a chemical fume hood is functioning correctly for handling solutions.[2]
2. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of solid this compound within a ventilated enclosure to prevent inhalation of airborne particles.
-
Use anti-static weigh paper or a tared container to minimize the dispersal of the powder.
3. Solution Preparation:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Slowly add solvent to the solid this compound to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
4. Storage:
-
Store this compound at -20°C in a tightly closed container.
-
Keep in a well-ventilated place, away from sources of ignition and heat.
5. Spill and Emergency Procedures:
-
Solid Spill:
-
Evacuate and secure the area.
-
Don the appropriate PPE, including a respirator.
-
Gently cover the powder with a damp paper towel or absorbent material to avoid making it airborne. Do not sweep dry powder.
-
Collect the material into a sealable container for disposal.
-
-
Solution Spill:
-
Contain the spill using absorbent pads.
-
Wipe the area with an appropriate solvent to decontaminate the surface.
-
Collect all contaminated materials in a sealed bag for disposal.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Gloves, gowns, bench paper, and other disposable materials that have come into contact with this compound.
Disposal Methods:
-
Drug Take-Back Programs: The most recommended method for disposing of unwanted medications is through a registered drug take-back facility.
-
On-Site Destruction (if take-back is not available):
-
Solid this compound:
-
Remove the compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets.
-
Place the mixture in a sealed container (e.g., a resealable plastic bag) to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
-
Liquid Waste: Consult your institution's hazardous waste disposal guidelines. Typically, chemical waste is collected by a certified hazardous waste contractor.
-
Contaminated Materials: Place all contaminated disposable materials in a sealed, labeled bag and dispose of them according to your institution's chemical waste procedures.
-
Do not flush this compound down the toilet or drain unless specifically instructed to do so by your institution's environmental health and safety department, as this can be harmful to the environment.
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
